(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H42N4O5S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(4-formylbicyclo[2.2.2]octane-1-carbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H42N4O5S/c1-20-25(42-19-34-20)22-7-5-21(6-8-22)16-33-27(39)24-15-23(38)17-36(24)28(40)26(30(2,3)4)35-29(41)32-12-9-31(18-37,10-13-32)11-14-32/h5-8,18-19,23-24,26,38H,9-17H2,1-4H3,(H,33,39)(H,35,41)/t23-,24+,26-,31?,32?/m1/s1 |
InChI Key |
BZXYFULWGZEOBM-UZYYPRHFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: A Technical Overview of its Presumed Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a sophisticated chemical entity designed for use in targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule is an E3 ligase ligand-linker conjugate, engineered to function as a key component of Proteolysis Targeting Chimeras (PROTACs). Its structure suggests a mechanism of action that hijacks the cell's natural protein disposal machinery to selectively eliminate proteins of interest.
This technical guide provides a detailed analysis of the presumed mechanism of action of this compound, based on the well-established functions of its constituent parts: the (S,R,S)-AHPC moiety as a von Hippel-Lindau (VHL) E3 ligase ligand, the bicyclo[2.2.2]octane group as a rigid linker, and the terminal aldehyde as a reactive warhead. While specific quantitative data and experimental protocols for the complete, unconjugated molecule are not publicly available, this document synthesizes current knowledge to provide a comprehensive theoretical framework for its application in drug discovery and chemical biology.
Core Concept: Targeted Protein Degradation and PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[2] This polyubiquitination marks the POI for degradation by the proteasome, leading to its selective removal from the cell.[3]
The molecule this compound represents a pre-designed building block for the facile synthesis of PROTACs. It comprises the E3 ligase ligand and the linker, ready for conjugation to a ligand for a specific target protein.
Deconstruction of this compound
(S,R,S)-AHPC: The VHL E3 Ligase Ligand
The (S,R,S)-AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) component is a well-characterized and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7][8] VHL is a popular choice for PROTAC design due to its ubiquitous expression across various tissues and the availability of potent small molecule binders. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the substrate recognition subunit of the VHL E3 ligase complex.[9]
Bicyclo[2.2.2]octane: A Rigid Linker
The bicyclo[2.2.2]octane moiety serves as a rigid linker. In contrast to flexible linkers like polyethylene (B3416737) glycol (PEG) chains, rigid linkers can offer advantages in PROTAC design by:
-
Pre-organizing the PROTAC conformation: This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and potent ternary complexes.[4]
-
Providing specific spatial orientation: The fixed geometry of the linker can precisely control the relative positioning of the target protein and the E3 ligase, which is critical for efficient ubiquitination.[4][10]
-
Improving physicochemical properties: Rigid linkers can influence properties such as cell permeability and metabolic stability.[4][11]
Aldehyde (-CHO): A Reactive Warhead for Covalent Engagement
The terminal aldehyde group is a reactive electrophile that can form covalent or reversible covalent bonds with nucleophilic residues on a target protein, such as lysine (B10760008) or cysteine.[5][8][12] This suggests that a PROTAC constructed using this building block would be a covalent degrader . Covalent PROTACs can offer several advantages over their non-covalent counterparts:
-
Increased potency: Covalent binding can lead to higher affinity and prolonged target engagement, resulting in more efficient degradation.[8]
-
Overcoming resistance: Covalent PROTACs may be effective against targets that have developed resistance to non-covalent inhibitors.
-
Potential for improved selectivity: By targeting a specific reactive residue, selectivity for the desired protein over other proteins can be enhanced.[8]
The reversible nature of the bond formed by an aldehyde (e.g., a Schiff base with a lysine residue) can be advantageous in minimizing off-target effects.[13][12]
Proposed Mechanism of Action
The mechanism of action for a PROTAC synthesized from this compound and a target protein ligand is proposed to proceed as follows:
-
Cellular Entry: The PROTAC enters the cell.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via its specific ligand and the covalent interaction of the aldehyde warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). The rigid bicyclo[2.2.2]octane linker facilitates the optimal positioning of these proteins to form a stable ternary complex (Target Protein - PROTAC - VHL).
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This leads to the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can induce the degradation of another molecule of the target protein, acting catalytically.
Quantitative Data (Illustrative Examples)
As no specific quantitative data for PROTACs using the this compound linker is available, the following table presents data for other VHL-based PROTACs to illustrate typical parameters used for their characterization. This data is not directly applicable to the molecule of interest but serves as a reference.
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type | Reference |
| ARV-771 | BET Proteins | CRPC cells | <1 | >90 | Not specified | [6][8] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1110 | Not specified | Not specified | [5][13] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~80 | PEG-based | |
| AHPC-CHO | FBXO22 | Jurkat | 150 | 72 | Alkyl chain | [8] |
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Experimental Protocols (General)
The following are generalized protocols for the synthesis and evaluation of a PROTAC derived from this compound. Specific conditions would need to be optimized for the particular target ligand and resulting PROTAC.
Synthesis of the Final PROTAC
The aldehyde group on this compound can be conjugated to a target protein ligand containing a suitable nucleophile, such as an amine, through reductive amination.
Protocol:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by HRMS and NMR.
Western Blot for Protein Degradation
This is a standard assay to quantify the extent of target protein degradation.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In-cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Transfect cells with a plasmid expressing His-tagged ubiquitin.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells under denaturing conditions.
-
Perform a pull-down of ubiquitinated proteins using nickel-NTA agarose (B213101) beads.
-
Elute the bound proteins and analyze by Western blot using an antibody against the target protein. An increase in higher molecular weight ubiquitinated species of the target protein in the presence of the PROTAC indicates its mechanism of action.
Signaling Pathways
The downstream effects of a PROTAC are entirely dependent on the function of the target protein being degraded. For instance, if the target protein is an oncogenic kinase, its degradation would lead to the downregulation of the corresponding signaling pathway, potentially inhibiting cancer cell proliferation and survival.
Conclusion
This compound is a promising and versatile chemical tool for the construction of covalent PROTACs. Its design incorporates a potent VHL E3 ligase ligand, a rigid linker for optimal ternary complex formation, and a reactive aldehyde warhead for covalent engagement with a target protein. While further studies are required to characterize the performance of PROTACs built from this specific conjugate, the underlying principles of its components suggest a powerful strategy for achieving selective and efficient targeted protein degradation. This guide provides a foundational understanding for researchers looking to leverage this and similar molecules in their drug discovery and chemical biology programs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. - The Francis Crick Institute - Figshare [crick.figshare.com]
A Foreword for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO in PROTACs
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. The rational design of these heterobifunctional molecules hinges on the precise selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.
This guide focuses on a specific, advanced E3 ligase ligand-linker conjugate: This compound . This molecule is a ready-to-use building block for synthesizing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. While this specific conjugate is commercially available for research, its direct application in a peer-reviewed, published PROTAC is not yet prominent in the literature. Therefore, this guide will deconstruct its constituent parts, explain their strategic importance, and provide a representative framework for its application using the well-validated target, Bromodomain-containing protein 4 (BRD4) , as a case study.
Core Concepts: The PROTAC Mechanism and the VHL Ligase System
PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to induce degradation of a target protein. A PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the E3 ligase-mediated transfer of ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design due to its broad tissue expression and the availability of potent, well-characterized small molecule ligands.[]
Deconstructing this compound
This molecule is intelligently designed, combining three elements with distinct strategic advantages for creating potent and potentially covalent PROTACs.
-
(S,R,S)-AHPC Moiety (The VHL Ligand) : The core is a derivative of (S)-2-((S)-2-(acetylamino)-3,3-dimethylbutanoyl)-N-((R)-1-(4-hydroxyphenyl)-3-thienyl)pyrrolidine-2-carboxamide (AHPC), a well-established peptidomimetic that binds with high affinity to the substrate recognition pocket of VHL. The specific (S,R,S) stereochemistry is crucial for optimal binding and ternary complex formation.
-
Bicyclo[2.2.2]octane (The Rigid Linker) : The linker is not merely a spacer but a critical determinant of PROTAC efficacy. The bicyclo[2.2.2]octane scaffold is a non-polar, rigid structure. Its rigidity can pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex, which can enhance degradation efficiency compared to more flexible linkers like PEG or alkyl chains.
-
-CHO Aldehyde (The Reactive Warhead) : The terminal aldehyde group serves as an electrophilic warhead. This suggests the molecule is designed to create covalent PROTACs . Covalent PROTACs form an irreversible bond with their target protein, which can offer several advantages, including prolonged duration of action and enhanced efficacy, particularly for targets with shallow binding pockets or high turnover rates.[][2] The aldehyde can react with nucleophilic residues on the target protein, most commonly cysteine, to form a stable covalent bond.
Case Study: A Framework for Targeting BRD4 Degradation
To illustrate the application of a VHL-recruiting PROTAC built with a moiety like this compound, we will use the epigenetic reader protein BRD4 as a representative target. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family and a key regulator of oncogenes, most notably c-Myc .[3][4][5] Its degradation is a validated therapeutic strategy in various cancers.
BRD4 Signaling Pathway and the Impact of Degradation
BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery, including RNA Polymerase II, to drive the expression of key genes involved in cell proliferation and survival, such as MYC.[3][4] Degrading BRD4 effectively evicts it from chromatin, leading to a rapid and sustained downregulation of c-Myc, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Figure 2: Simplified BRD4-MYC signaling pathway and the intervention point for a BRD4 PROTAC.
Data Presentation: Representative Degradation Activity
Quantitative analysis is essential to characterize a PROTAC's potency and efficacy. Key metrics include the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal percentage of degradation). The table below summarizes representative data for potent VHL-based BRD4 degraders found in the literature.
| Compound ID | Target Protein | E3 Ligase Recruited | DC₅₀ | Dₘₐₓ (%) | Cell Line | Assay Method | Reference |
| MZ1 | BRD4 | VHL | ~25 nM | >90% | HeLa | Western Blot | --INVALID-LINK-- |
| ARV-771 | Pan-BET | VHL | 1.8 nM (BRD4) | >95% | LNCaP | Western Blot | --INVALID-LINK-- |
| QCA570 | BRD4 | CRBN | ~1 nM | >95% | 5637 (Bladder) | Western Blot | [6] |
| AT1 | BRD4 | VHL | ~100 nM | >90% | HeLa | Western Blot | [7] |
Note: QCA570 recruits CRBN and is shown for comparison of high potency. Data is representative and intended to provide a benchmark for evaluating a newly synthesized PROTAC.
Experimental Protocols
Evaluating a novel PROTAC requires a suite of biochemical and cell-based assays. Below are detailed methodologies for two cornerstone experiments.
Protocol: Western Blot for BRD4 Degradation
This protocol quantifies the reduction in BRD4 protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Cell Seeding: Seed a relevant human cancer cell line (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Serially dilute in culture medium to achieve final desired concentrations (e.g., 1, 10, 30, 100, 300, 1000 nM).
-
Treatment: Treat cells with the PROTAC dilutions for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.[9]
-
(Optional Control): To confirm proteasome-dependent degradation, pre-treat cells with 1 µM of the proteasome inhibitor MG132 for 4 hours before adding the PROTAC.[10]
2. Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[8]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution).
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
5. Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.[8]
Protocol: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the PROTAC-induced proximity between BRD4 and VHL in a cell-free system.
1. Reagents and Materials:
-
His-tagged recombinant BRD4 (e.g., BD1 or BD2 domain).
-
GST-tagged recombinant VHL/ElonginB/ElonginC (VCB) complex.
-
Europium (Eu³⁺) chelate-labeled anti-His antibody (Donor).
-
Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
PROTAC compound series.
-
384-well, low-volume, non-binding plates.
2. Assay Procedure:
-
Prepare a solution containing His-BRD4 and the Eu³⁺-anti-His antibody in assay buffer. Incubate for 30 minutes.
-
Prepare a solution containing GST-VCB and the APC-anti-GST antibody in assay buffer. Incubate for 30 minutes.
-
Dispense the PROTAC compound dilutions into the 384-well plate.
-
Add the His-BRD4/Donor antibody complex to all wells.
-
Initiate the reaction by adding the GST-VCB/Acceptor antibody complex to all wells. Final concentrations might be 100 nM BRD4, 100 nM VCB, 2 nM Donor Ab, 20 nM Acceptor Ab.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Eu³⁺ donor) and 665 nm (APC acceptor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
A positive signal (increased ratio) indicates ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀). The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
Visualizing Workflows
The development and validation of a PROTAC follow a structured workflow.
Figure 3: A comprehensive workflow for the development and validation of a PROTAC degrader.
Conclusion and Future Directions
The molecule this compound is a sophisticated chemical tool that embodies several advanced concepts in PROTAC design: potent VHL recruitment, the conformational benefits of a rigid linker, and the potential for durable target engagement through covalent chemistry. While its full potential will be realized in its conjugation to various POI ligands and subsequent biological evaluation, the principles outlined in this guide provide a robust framework for its use.
As the field of targeted protein degradation continues to evolve, the development of such modular, high-utility building blocks will be crucial. Future work will likely focus on expanding the toolbox of reactive warheads beyond aldehydes to engage different amino acid residues, further refining linker rigidity and geometry, and exploring novel E3 ligase recruiters to overcome resistance and expand tissue-specific degradation. The strategic application of these principles will undoubtedly accelerate the discovery of next-generation therapeutics for a wide range of human diseases.
References
- 2. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: An In-Depth Technical Guide to a VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO, a ligand-linker conjugate designed for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This document details the core components of this ligand-linker, the underlying biological pathways, and provides detailed, representative experimental protocols for its application and characterization. Due to the limited availability of published data for this specific molecule, this guide incorporates data from structurally analogous compounds to provide a robust framework for its use in research and development.
Introduction to Targeted Protein Degradation and the Role of VHL
Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery, offering the potential to address protein targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs are heterobifunctional molecules at the forefront of this field. They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design. Its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands make it an attractive choice for inducing the degradation of a wide range of target proteins.
Core Components of this compound
This ligand-linker conjugate is comprised of two key functional moieties: the (S,R,S)-AHPC VHL ligand and a rigid bicyclo[2.2.2]octane linker.
The (S,R,S)-AHPC VHL Ligand
(S,R,S)-AHPC, also known as VH032-NH2, is a potent and well-characterized ligand for the VHL E3 ligase. It is a peptidomimetic compound derived from the structure of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL. The (S,R,S) stereochemistry is crucial for its high-affinity binding to a specific pocket on the VHL protein.
Table 1: Representative Quantitative Data for (S,R,S)-AHPC-Based PROTACs
| PROTAC Compound | Target Protein | VHL Ligand | Linker Type | Binding Affinity (Kd to VHL) | Degradation (DC50) | Dmax | Reference |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | Not Specified | Not Reported | <1 nM | >95% | [1][2] |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | Not Specified | Not Reported | 1.11 µM (IC50) | Not Reported | [3] |
| Analogous FBXO22 Degrader | FBXO22 | (S,R,S)-AHPC(Me) | C6 alkyl | Not Reported | 77 nM | 99% | [4] |
Note: This table presents data from analogous compounds to provide a general performance expectation. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the target protein, linker, and cell line used.
The Bicyclo[2.2.2]octane Linker
The linker component of a PROTAC is a critical determinant of its efficacy. The bicyclo[2.2.2]octane moiety in this conjugate serves as a rigid linker. Unlike flexible alkyl or PEG linkers, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This can reduce the entropic penalty of binding and potentially improve selectivity. The use of rigid linkers like bicyclo[2.2.2]octane can also enhance the physicochemical properties of the PROTAC, such as metabolic stability.[4][5]
The bicyclo[2.2.2]octane core can be synthesized through various methods, including Diels-Alder reactions.[6] The aldehyde functional group (-CHO) on this particular linker provides a reactive handle for conjugation to a POI ligand, typically through reductive amination or other aldehyde-specific chemistries.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing this compound involves hijacking the VHL-mediated ubiquitination pathway.
The VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to hydroxylated proline residues on HIF-1α. This interaction leads to the poly-ubiquitination of HIF-1α, marking it for proteasomal degradation and keeping its levels low.
PROTAC-Mediated Degradation Workflow
A PROTAC containing the this compound linker works by artificially inducing a similar degradation cascade for a chosen POI.
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis and evaluation of PROTACs utilizing the this compound core.
Synthesis of a PROTAC via Reductive Amination
This protocol describes the conjugation of the aldehyde-functionalized linker to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
Solvents for flash chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the amine-containing POI ligand (1.1 equivalents) in anhydrous DCM.
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient.
-
Characterize the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
VHL Binding Affinity Assessment by HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring the binding affinity of a PROTAC to the VHL E3 ligase in a competitive assay format.
Materials:
-
HTRF Human VHL Binding Kit (containing 6His-tagged VHL protein complex, anti-6His Europium cryptate antibody, and a red-fluorescent VHL ligand)
-
PROTAC of interest
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC in the provided assay buffer.
-
In a 384-well plate, add 5 µL of each PROTAC dilution. Include wells for a negative control (buffer only) and a positive control (unlabeled VHL ligand).
-
Add 5 µL of the 6His-tagged VHL protein complex to each well.
-
Prepare a mixture of the anti-6His Europium cryptate antibody and the red-fluorescent VHL ligand according to the kit instructions. Add 10 µL of this detection mixture to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which can be converted to a Ki (binding affinity constant).
Cellular Protein Degradation Assay by Western Blot
Western blotting is the gold standard for quantifying the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
This compound represents a sophisticated chemical tool for the development of VHL-recruiting PROTACs. The high-affinity (S,R,S)-AHPC ligand ensures potent engagement of the VHL E3 ligase, while the rigid bicyclo[2.2.2]octane linker offers potential advantages in terms of ternary complex stability and pharmacokinetic properties. Although specific data for this conjugate is limited in publicly accessible literature, the principles of PROTAC design and the established performance of its core components provide a strong foundation for its successful application. The experimental protocols detailed in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs derived from this promising ligand-linker conjugate, enabling researchers to further advance the field of targeted protein degradation.
References
An In-Depth Technical Guide to (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: A Core Component for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This technical guide focuses on the chemical properties and applications of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO , a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule incorporates a high-affinity VHL ligand, a rigid bicyclo[2.2.2]octane linker, and a reactive aldehyde functional group for covalent conjugation to a POI-binding ligand.
Chemical Properties of this compound
The structure of this compound is a carefully designed conjugate that brings together three distinct functional units:
-
The (S,R,S)-AHPC Moiety: This is a potent and well-characterized ligand for the VHL E3 ligase, derived from the natural substrate hypoxia-inducible factor 1α (HIF-1α). The specific stereochemistry (S,R,S) is crucial for high-affinity binding to the VHL protein.
-
The bicyclo[2.2.2]octane Linker: This rigid, non-flexible linker provides a defined spatial separation between the VHL ligand and the POI ligand. The rigidity of the bicyclo[2.2.2]octane scaffold can be advantageous in PROTAC design, as it can reduce the entropic penalty of forming the ternary complex (POI-PROTAC-VHL) and may lead to improved degradation efficiency and selectivity.
-
The Aldehyde (-CHO) Functional Group: This reactive group serves as a chemical handle for the covalent attachment of a POI-binding ligand. The aldehyde can readily react with various nucleophiles, such as hydrazines, hydroxylamines, or primary amines on the POI ligand, to form stable covalent bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₂N₄O₅S |
| Molecular Weight | 594.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Role in PROTAC-Mediated Protein Degradation
The this compound molecule is a key intermediate in the synthesis of VHL-recruiting PROTACs. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the UPS to induce the degradation of the target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a POI ligand containing a primary amine to this compound via reductive amination.
Materials:
-
This compound
-
POI ligand with a primary amine functionality
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA) (for deprotection if the POI ligand is Boc-protected)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system for purification
Procedure:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Caption: General workflow for PROTAC synthesis.
Evaluation of PROTAC-Mediated Protein Degradation
a) Western Blot Analysis
Western blotting is a standard technique to assess the degradation of the target protein.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Calculate the percentage of protein degradation relative to the vehicle control.
b) Quantitative Proteomics
Mass spectrometry-based quantitative proteomics provides a global and unbiased view of the PROTAC's effects on the entire proteome, allowing for the assessment of both on-target degradation and off-target effects.
An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a specialized chemical probe used in the field of targeted protein degradation (TPD). It functions as an E3 ligase ligand-linker conjugate, designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and induce the degradation of a target protein through the ubiquitin-proteasome system.[1][2] The name delineates its core components:
-
(S,R,S)-AHPC: The specific stereoisomer of the VHL E3 ligase ligand, (2S,4R)-1-((S)-2-(1-acetamido-1,2,2-trimethylpropyl)-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide) or a closely related analog. The stereochemistry is critical for effective binding to the VHL protein.
-
CO-bicyclo[2.2.2]octane: A rigid bicyclic linker. The rigid structure provides defined spatial orientation between the ligand and the reactive group.
-
CHO: A terminal aldehyde group, which acts as a reactive "warhead." This group can form a covalent bond with specific amino acid residues (like cysteine) on a target protein, enabling its recruitment for degradation. Mechanistic studies have shown that such aldehyde-containing probes can be formed in situ in cell culture media from primary amine precursors by amine oxidases.[3]
This guide outlines a proposed synthetic pathway for this compound, focusing on the synthesis of its key building blocks and their subsequent conjugation. The pathway is constructed based on established synthetic methodologies for VHL ligands and functionalized bicyclic linkers.
Proposed Retrosynthetic Strategy
The synthesis can be logically divided into three main stages: the preparation of the chiral VHL ligand, the synthesis of the bifunctional bicyclo[2.2.2]octane linker, and the final coupling and functional group manipulation to yield the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the (S,R,S)-AHPC Ligand Core
The (S,R,S)-AHPC core is a well-established VHL ligand. Its synthesis starts from commercially available chiral building blocks, typically (2S,4R)-4-hydroxyproline and an appropriate (S)-tert-leucine derivative. The following table summarizes a representative synthetic sequence.
| Step | Reaction | Key Reagents & Conditions | Purpose | Typical Yield |
| 1 | Protection of Hydroxyproline | Boc₂O, NaOH; then BnBr, NaH | Protect amine and hydroxyl groups for selective C-terminal modification | >90% (2 steps) |
| 2 | Amide coupling with p-aminophenol | HOBt, EDCI, DIPEA; p-benzyloxyaniline | Introduce the hydroxyphenyl moiety (in protected form) | 80-90% |
| 3 | Deprotection of Boc group | TFA or 4M HCl in Dioxane | Prepare the secondary amine for the next coupling step | >95% |
| 4 | Coupling with Ac-(S)-t-Leu-OH | HATU, DIPEA, DMF | Introduce the acetylated tert-leucine side chain | 75-85% |
| 5 | Hydrogenolysis (Debenzylation) | H₂, Pd/C, MeOH/EtOAc | Deprotect the phenol (B47542) and proline hydroxyl groups | >95% |
| 6 | Selective Oxidation & Carboxylic Acid | Dess-Martin periodinane; then NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Convert the primary alcohol (from proline) to a carboxylic acid | 60-70% (2 steps) |
Detailed Experimental Protocol: Key Coupling Step (Step 4)
To a solution of the deprotected proline intermediate (1.0 eq) and N-acetyl-(S)-tert-leucine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 3.0 eq). After stirring for 10 minutes, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by LC-MS. Upon completion, the mixture is diluted with ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired coupled product.
Part 2: Synthesis of the Bifunctional Bicyclo[2.2.2]octane Linker
The bicyclo[2.2.2]octane core provides a rigid scaffold. A versatile starting material is bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be synthesized via several routes, including a Diels-Alder reaction followed by further transformations.[4] The dicarboxylic acid can then be converted into a mono-protected amine with a precursor for the aldehyde on the other end.
| Step | Reaction | Key Reagents & Conditions | Purpose | Typical Yield |
| 1 | Mono-protection of Diacid | BnOH (0.95 eq), DCC, DMAP | Differentiate the two carboxylic acid groups | 40-50% |
| 2 | Curtius Rearrangement | DPPA, Et₃N, t-BuOH, heat | Convert the free carboxylic acid to a Boc-protected amine | 70-80% |
| 3 | Reduction of Benzyl Ester | H₂, Pd/C, EtOAc | Deprotect the second carboxylic acid | >95% |
| 4 | Reduction to Alcohol | BH₃·THF or LiAlH₄ | Convert the carboxylic acid to a primary alcohol (aldehyde precursor) | 85-95% |
| 5 | Deprotection of Boc group | TFA or 4M HCl in Dioxane | Expose the primary amine for coupling with the AHPC ligand | >95% |
Detailed Experimental Protocol: Curtius Rearrangement (Step 2)
To a stirred solution of the mono-benzyl ester protected bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous tert-butanol (B103910) is added diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux (approx. 85-90 °C) for 12-16 hours until nitrogen evolution ceases. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the N-Boc, C-benzyl ester protected 4-aminobicyclo[2.2.2]octane-1-carboxylate.
Part 3: Final Assembly and Oxidation
The final stage involves coupling the two synthesized fragments, followed by the unmasking of the aldehyde functionality.
Caption: Final assembly and purification workflow.
| Step | Reaction | Key Reagents & Conditions | Purpose | Typical Yield |
| 1 | Amide Coupling | AHPC-COOH, Linker-NH₂-CH₂OH, HATU, DIPEA, DMF | Couple the VHL ligand to the linker | 70-80% |
| 2 | Oxidation to Aldehyde | Dess-Martin periodinane (DMP) or SO₃·Pyridine | Generate the final reactive aldehyde warhead | 60-85% |
| 3 | Purification | Preparative RP-HPLC | Isolate the final compound to high purity | >95% purity |
Detailed Experimental Protocol: Final Oxidation (Step 2)
To a solution of the coupled alcohol intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.05 M) is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting crude aldehyde is purified immediately by preparative reverse-phase HPLC to prevent over-oxidation or degradation, yielding the final target compound.
References
In-Depth Technical Guide: Structural Analysis of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed structural and functional analysis of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO. This molecule is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
Core Structural Analysis
This compound is a heterobifunctional molecule comprising three key moieties:
-
(S,R,S)-AHPC (von Hippel-Lindau Ligand): The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) component is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is responsible for recruiting the VHL E3 ligase complex. The specific stereochemistry (S,R,S) is crucial for its high-affinity binding.
-
Bicyclo[2.2.2]octane Linker: This rigid, non-aromatic linker provides a defined spatial separation between the VHL ligand and the warhead that will bind to the target protein. The bicyclo[2.2.2]octane scaffold offers several advantages, including improved metabolic stability and the ability to orient the two ends of the PROTAC in a fixed conformation, which can be critical for inducing a productive ternary complex formation (VHL-PROTAC-Target Protein).
-
Carboxaldehyde (CHO) Functional Group: The terminal aldehyde group serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest. This allows for the modular synthesis of a wide range of PROTACs targeting different proteins for degradation.
Stereochemistry and Binding Interactions
The stereochemistry of the AHPC moiety is critical for its interaction with the VHL E3 ligase. While a crystal structure of the exact this compound is not publicly available, analysis of a closely related VHL ligand in complex with the VHL-ElonginB-ElonginC (VCB) complex (PDB ID: 4W9H) provides significant insights into the binding mode.
The hydroxyproline (B1673980) core of the AHPC ligand forms key hydrogen bonds with the residues in the VHL binding pocket, including Ser111, His115, and Trp88. The tert-butyl group fits into a hydrophobic pocket, and the methylthiazolylbenzyl group makes further hydrophobic and aromatic interactions. The precise (S,R,S) configuration ensures that these interactions are optimal for high-affinity binding.
Data Presentation: Physicochemical Properties
The physicochemical properties of PROTACs are critical for their cellular permeability, solubility, and overall drug-like characteristics. The bicyclo[2.2.2]octane linker contributes to the overall properties of the conjugate. Below is a table summarizing key physicochemical parameters for the core components and a comparison with typical ranges for PROTACs.
| Property | (S,R,S)-AHPC (Free Base) | Bicyclo[2.2.2]octane | This compound (Predicted) | Typical PROTAC Range |
| Molecular Formula | C₂₂H₃₀N₄O₃S | C₈H₁₄ | C₃₂H₄₂N₄O₅S | C₃₅-C₆₀H₄₅-H₇₅N₅-N₁₀O₅-O₁₀ |
| Molecular Weight ( g/mol ) | 430.56 | 110.20 | 594.77 | 700 - 1100 |
| Topological Polar Surface Area (TPSA) (Ų) | 117.7 | 0 | ~130-150 | 120 - 220 |
| Number of Rotatable Bonds | 6 | 0 | ~10-12 | 10 - 25 |
| Hydrogen Bond Donors | 3 | 0 | 2 | 2 - 5 |
| Hydrogen Bond Acceptors | 5 | 0 | 6 | 8 - 18 |
| cLogP (Predicted) | ~2.5-3.5 | ~2.3 | ~4.0-5.0 | 3.0 - 7.0 |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of a VHL ligand-linker conjugate. These are generalized procedures and may require optimization for the specific synthesis of this compound.
Synthesis of a VHL Ligand-Linker Conjugate
This protocol outlines a modular approach for the synthesis of a PROTAC building block similar to the topic molecule.
Step 1: Synthesis of the Bicyclo[2.2.2]octane Linker with a Protected Aldehyde
-
Start with a commercially available bicyclo[2.2.2]octane derivative containing a carboxylic acid and a protected aldehyde (e.g., as a diethyl acetal).
-
Activate the carboxylic acid group using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
Step 2: Coupling of the Linker to the VHL Ligand
-
To the activated linker from Step 1, add (S,R,S)-AHPC hydrochloride salt. The amine group of (S,R,S)-AHPC will react with the activated carboxylic acid of the linker to form an amide bond.
-
Stir the reaction mixture at room temperature until completion, monitored by LC-MS.
-
Purify the resulting conjugate by preparative HPLC.
Step 3: Deprotection of the Aldehyde
-
Treat the purified conjugate with a mild acidic solution (e.g., aqueous HCl) to deprotect the acetal (B89532) and yield the final aldehyde product.
-
Purify the final product, this compound, by preparative HPLC and characterize by NMR and mass spectrometry.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final compound and all intermediates. The spectra of the bicyclo[2.2.2]octane moiety will show characteristic signals in the aliphatic region, and their splitting patterns can confirm the stereochemistry.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand to induce the degradation of a target protein.
Bicyclo[2.2.2]octane Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1] While flexible linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely employed due to their synthetic tractability, there is a growing interest in the use of rigid linkers to impart conformational constraint and pre-organize the PROTAC for optimal ternary complex formation.[2]
This technical guide provides a comprehensive overview of the use of the bicyclo[2.2.2]octane (BCO) scaffold as a rigid linker in PROTAC design. We will delve into the structural features of BCO, its impact on PROTAC properties, and provide detailed experimental protocols for the synthesis and evaluation of BCO-containing PROTACs.
The Role of the Linker in PROTAC Efficacy
The linker is a crucial determinant of a PROTAC's success, influencing several key parameters:
-
Ternary Complex Formation: The linker's length, rigidity, and attachment points dictate the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitination of the target protein.[2]
-
Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. The choice of linker can significantly impact a PROTAC's drug-like properties and its pharmacokinetic profile.
-
Selectivity: The conformational constraints imposed by the linker can influence the selectivity of the PROTAC for its intended target over other proteins.
Bicyclo[2.2.2]octane (BCO) as a Rigid Linker
The bicyclo[2.2.2]octane (BCO) moiety is a saturated bicyclic hydrocarbon that offers a rigid and three-dimensional scaffold for PROTAC linkers. Its key features and advantages include:
-
Rigidity and Conformational Constraint: The rigid cage-like structure of BCO restricts the conformational flexibility of the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation. This can lead to enhanced degradation potency.
-
Three-Dimensionality: As a 3D bioisostere of a para-phenyl group, BCO introduces three-dimensionality to the PROTAC molecule. This can improve solubility and reduce the potential for metabolic liabilities associated with aromatic rings.
-
Tunable Exit Vectors: The BCO core can be functionalized at various positions, allowing for precise control over the exit vectors and the spatial orientation of the warhead and E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Case Study: BCO Linkers in SMARCA2 Degraders
The SWI/SNF chromatin remodeling complex plays a crucial role in gene expression, and its subunits, SMARCA2 and SMARCA4, are attractive targets in oncology. In SMARCA4-deficient cancers, cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. PROTACs designed to selectively degrade SMARCA2 are therefore a promising therapeutic strategy.
While direct comparative data for BCO-linked SMARCA2 PROTACs against flexible linker analogues is limited in publicly available literature, studies on rigid linkers for SMARCA2/4 degraders have highlighted the benefits of conformational constraint. For instance, the replacement of a flexible PEG linker with a more rigid phenyl-containing linker has been shown to improve molecular recognition and degradation potency.[3]
SMARCA2/4 Signaling Pathway
The SWI/SNF complex, through the ATPase activity of SMARCA2 or SMARCA4, remodels chromatin to regulate gene expression. This complex can be recruited to specific gene loci by transcription factors and plays a role in various cellular processes, including cell cycle control and DNA repair.[4][5][6]
Caption: The role of the SWI/SNF complex in transcription and its targeting by a SMARCA2 PROTAC.
Quantitative Data on PROTAC Linkers
The following tables summarize representative data for PROTACs with different linker types targeting various proteins. It is important to note that direct head-to-head comparisons of BCO linkers with flexible linkers for the same target and E3 ligase are not extensively available in the literature. The data presented here is compiled from different studies to illustrate the general performance of different linker classes.
Table 1: Comparison of Linker Types on BRD4 Degradation
| PROTAC (Linker Type) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 (PEG) | VHL | HeLa | ~25 | >80 | [2] |
| ARV-825 (PEG) | CRBN | RS4;11 | <1 | >95 | [2] |
| AT1 (Rigidified) | VHL | 22Rv1 | 18 | >98 | [2] |
| Compound with BCO (Hypothetical) | VHL/CRBN | e.g., HeLa | Data not available | Data not available |
Table 2: Comparison of Linker Types on SMARCA2 Degradation
| PROTAC (Linker Type) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ACBI1 (Phenyl) | VHL | MOLM-13 | 1.3 | >95 | [2] |
| Compound 5 (PEG/Alkyl) | VHL | RKO | 78 | 46 | [7] |
| Compound with BCO (Hypothetical) | VHL/CRBN | e.g., RKO | Data not available | Data not available |
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This protocol describes a general method for the synthesis of a key BCO-based linker precursor.
Materials:
-
1,4-diacetylbicyclo[2.2.2]octane
-
Fuming sulfuric acid
-
Carbon monoxide
-
Water
Procedure:
-
Charge a stainless steel autoclave reactor with 1,4-diacetylbicyclo[2.2.2]octane and fuming sulfuric acid.
-
Pressurize the reactor with carbon monoxide.
-
Maintain the reaction at room temperature with stirring for 16 hours.
-
After the reaction, vent the reactor and carefully dilute the reaction mixture with water while keeping the temperature below 30°C.
-
The bicyclo[2.2.2]octane-1,4-dicarboxylic acid will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
HiBiT-Based Protein Degradation Assay
This is a quantitative, high-throughput method for measuring protein degradation in live cells.
Materials:
-
CRISPR/Cas9-engineered cell line with the POI endogenously tagged with the HiBiT peptide
-
PROTAC compound
-
LgBiT protein
-
Lytic buffer and substrate (for endpoint assay) or live-cell substrate (for kinetic assay)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement:
-
Endpoint Assay: After a set incubation time, lyse the cells and add the LgBiT protein and substrate. Measure the luminescence.
-
Kinetic Assay: Add the LgBiT protein and a live-cell substrate to the cells before or concurrently with the PROTAC. Measure luminescence at multiple time points.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein remaining. Calculate DC50, Dmax, and degradation rates.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
Procedure:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject the PROTAC at various concentrations to measure its binding to the E3 ligase.
-
In separate experiments, inject the POI at various concentrations to assess non-specific binding.
-
To measure ternary complex formation, inject a mixture of the PROTAC and the POI at varying concentrations over the E3 ligase-immobilized surface.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities (KD) for both binary and ternary interactions.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells based on the quantification of ATP.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to the wells.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The bicyclo[2.2.2]octane linker represents a promising strategy in PROTAC design, offering a rigid and three-dimensional scaffold to enforce a bioactive conformation and potentially improve drug-like properties. While comprehensive, direct comparative studies with flexible linkers are still emerging, the principles of rigid linker design suggest that BCO and similar scaffolds can lead to more potent and selective protein degraders.
Future research should focus on the systematic evaluation of BCO linkers in various PROTAC contexts, with direct comparisons to flexible counterparts. This will require the synthesis of well-defined libraries of PROTACs with systematic variations in linker chemistry. Such studies, combining detailed biophysical characterization of ternary complex formation with cellular and in vivo evaluation, will provide a clearer understanding of the structure-activity relationships governing the efficacy of BCO-containing PROTACs and guide the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereospecific Binding of (S,R,S)-AHPC to the Von Hippel-Lindau (VHL) E3 Ligase Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the stereochemical requirements governing the interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and its widely utilized ligand, (S,R,S)-AHPC. Understanding this interaction at a molecular level is critical for the rational design of potent and selective therapeutics, particularly in the field of Targeted Protein Degradation (TPD).
The Von Hippel-Lindau Protein: A Master Regulator of Cellular Oxygen Sensing
The Von Hippel-Lindau (VHL) protein is a tumor suppressor that is frequently mutated in VHL disease, a hereditary cancer syndrome, as well as in sporadic clear-cell renal cell carcinoma.[1][2] The primary function of the VHL protein (pVHL) is to act as the substrate recognition component of a multi-subunit Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL).[3][4] This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, plays a pivotal role in the cell's response to changes in oxygen availability.[3]
Under normal oxygen conditions (normoxia), the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor are hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[3] This post-translational modification creates a high-affinity binding site for pVHL.[3][5] Upon binding, the VHL complex ubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[3] This prevents the accumulation of HIF-α and the subsequent transcription of hypoxia-response genes. In hypoxic conditions, the lack of oxygen inhibits PHD activity, HIF-α is not hydroxylated, and it evades VHL-mediated degradation, leading to the activation of genes involved in processes like angiogenesis.[3]
(S,R,S)-AHPC: A Key Ligand for Hijacking the VHL Complex
(S,R,S)-AHPC, also known as VH032-NH2, is a potent, synthetically derived ligand that mimics the hydroxylated proline motif of HIF-α, enabling it to bind directly to pVHL.[6][7][8] This property has made it an invaluable tool in the development of Proteolysis-Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules composed of a ligand for an E3 ligase (like (S,R,S)-AHPC), a ligand for a target protein of interest (POI), and a chemical linker.[9][10] By simultaneously binding to VHL and the POI, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9]
The (S,R,S)-AHPC core is derived from the well-characterized VHL ligand, VH032.[9] Its amide functionality provides a convenient attachment point for linkers, facilitating its incorporation into a wide array of PROTACs.[4]
The Critical Role of Stereochemistry in VHL Binding
The interaction between AHPC and VHL is highly dependent on the ligand's stereochemistry. The specific (S,R,S) configuration is essential for high-affinity binding, as it correctly orients the key functional groups within the VHL binding pocket to recapitulate the native interactions of the HIF-α peptide.
The importance of this specific arrangement is underscored by the use of the (S,S,S)-AHPC stereoisomer as a negative control in experiments.[7][11] This isomer, which differs in the stereochemistry at the hydroxyproline (B1673980) core, fails to bind effectively to VHL, demonstrating the strict stereoselectivity of the VHL binding pocket.
Further evidence for this stereospecificity comes from studies on modified ligands. A derivative of VH032 containing a (3R,4S)-fluoro-hydroxyproline moiety (ligand 14a) retained a nanomolar binding affinity to VHL, within two-fold of the parent compound.[12] In contrast, a derivative with the (3S,4S) stereochemistry (ligand 14b) exhibited a nearly 20-fold reduction in binding affinity.[12] This highlights how subtle changes in the stereochemical configuration of the hydroxyproline ring can have a dramatic impact on molecular recognition by VHL.[12][13]
The structural basis for this specificity can be understood from the co-crystal structure of the VHL complex with its ligand (PDB: 4W9H).[14][15] The hydroxyproline core of the ligand sits (B43327) in a well-defined pocket, where the hydroxyl group forms critical hydrogen bonds with the side chains of Ser111 and His115 in the VHL protein.[5] The specific stereochemistry of (S,R,S)-AHPC ensures that the hydroxyl group and other functionalities are precisely positioned to engage in these and other favorable interactions, leading to potent binding.
Quantitative Binding Data
The binding affinity of VHL ligands is a key determinant of the efficacy of the resulting PROTACs.[9] The data below summarizes the binding affinities for VH032 (the parent compound of (S,R,S)-AHPC) and related analogues.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |
| Ligand 14a ((3R,4S)-F-Hyp) | ~370 nM (within 2-fold of VH032) | - | Isothermal Titration Calorimetry (ITC) |
| Ligand 14b ((3S,4S)-F-Hyp) | ~3.7 µM (~20-fold weaker than VH032) | - | Isothermal Titration Calorimetry (ITC) |
| First-Generation Ligand 15 | 5.4 µM | - | Isothermal Titration Calorimetry (ITC) |
| VHL Ligand 14 | - | 196 nM | Not Specified |
| VL285 | - | 0.34 µM | Not Specified |
Table 1: Summary of quantitative binding data for VH032 and related ligands to the VHL protein complex. Data compiled from multiple sources.[5][7][12][16][17]
Signaling Pathway and Experimental Workflows
VHL-Mediated Degradation of HIF-α
The following diagram illustrates the central role of the VHL E3 ligase complex in the oxygen-dependent degradation of HIF-1α.
Figure 1: VHL signaling pathway in normoxia and hypoxia.
Experimental Workflow: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity between a ligand and an analyte.[18][19]
Figure 2: General workflow for an SPR experiment.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.
Figure 3: Workflow for a Co-Immunoprecipitation experiment.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Affinity Determination
This protocol describes a general procedure for determining the binding kinetics and affinity of (S,R,S)-AHPC to the VHL complex using SPR.
Materials:
-
Recombinant, purified VHL-ElonginB-ElonginC (VCB) complex.
-
(S,R,S)-AHPC small molecule.
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.
Procedure:
-
Surface Preparation:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface of both the active and reference flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[2]
-
-
Ligand Immobilization:
-
Inject the VCB complex (typically 20-50 µg/mL in immobilization buffer) over the active flow cell until the desired immobilization level is reached (e.g., 3000-5000 RU for initial tests).[2]
-
Inject immobilization buffer over the reference flow cell.
-
Deactivate unreacted esters on both flow cells by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[2]
-
-
Analyte Binding:
-
Prepare a serial dilution of (S,R,S)-AHPC in running buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 10 nM to 2 µM).[19]
-
Perform a multi-cycle kinetics experiment by injecting each concentration of (S,R,S)-AHPC over both flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[20]
-
-
Surface Regeneration:
-
After each cycle, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove all bound analyte and prepare the surface for the next injection.[2]
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from the reference flow cell from the active flow cell signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[20]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) of the interaction.
Materials:
-
Recombinant, purified VCB complex.
-
(S,R,S)-AHPC small molecule.
-
ITC instrument.
-
ITC Buffer: e.g., 50 mM Sodium Phosphate pH 7.4, 150 mM NaCl. The buffer must be identical for both protein and ligand to avoid heat of dilution artifacts.
-
DMSO for solubilizing the small molecule.
Procedure:
-
Sample Preparation:
-
Dialyze the VCB protein extensively against the ITC buffer.[21]
-
Dissolve (S,R,S)-AHPC in DMSO to create a concentrated stock, then dilute it into the final dialysis buffer. The final DMSO concentration must be matched in the protein solution.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).
-
-
Titration:
-
Load the VCB complex solution (typically 10-20 µM) into the sample cell.
-
Load the (S,R,S)-AHPC solution (typically 100-200 µM, ~10-fold molar excess) into the injection syringe.
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
Initiate the titration run.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction Validation
This protocol outlines the steps to confirm the interaction between an exogenously expressed, tagged pVHL and its endogenous binding partners like Elongin C.
Materials:
-
Cell line (e.g., HEK293T) transfected to express tagged pVHL (e.g., HA-tagged VHL).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibody specific to the tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
SDS-PAGE reagents and Western Blotting equipment.
-
Primary antibodies for Western Blotting (e.g., anti-HA, anti-Elongin C, anti-Cul2).
Procedure:
-
Cell Lysate Preparation:
-
Harvest transfected cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP lysis buffer and incubate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
(Optional Pre-clearing) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-HA antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[18]
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant. Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western Blot analysis. Probe the membrane with antibodies against the HA-tag (to confirm pulldown of VHL) and against expected binding partners like Elongin C and Cul2 (to confirm co-immunoprecipitation).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to (S,R,S)-AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Among the various E3 ligase ligands, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) has gained significant traction as a potent binder of the von Hippel-Lindau (VHL) E3 ligase.[1][2] This technical guide provides a comprehensive overview of the core principles, design considerations, and practical applications of (S,R,S)-AHPC-based PROTACs.
The mechanism of action of (S,R,S)-AHPC-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[1]
Data Presentation
The efficacy of (S,R,S)-AHPC-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs targeting various proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~80 | PEG-based |
| NCI-H23 | 250 | >90 | PEG-based | ||
| MIA PaCa-2 | 320 | ~75 | PEG-based | ||
| SW1573 | 760 | ~90 | PEG-based | ||
| NCI-H358 | 250 | ~90 | PEG-based | ||
| ARV-771 | BET Bromodomains (BRD2/3/4) | 22Rv1 | < 1 | >95 | Alkyl/Ether |
| SJFα | p38α | MOLM-14 | 7.16 | 97.4 | Not Specified |
| TBK1 PROTAC® 3i | TBK1 | 293T | 12 | 96 | PEG-based |
| PROTAC FAK degrader 1 | FAK | PC3 | 3.0 | Not Specified | PEG-based |
| ARD-69 | Androgen Receptor (AR) | LNCaP | 0.86 | >95 | Piperidine/Alkyne |
| VCaP | 0.76 | >95 | Piperidine/Alkyne | ||
| 22Rv1 | 10.4 | >95 | Piperidine/Alkyne | ||
| CDK2/9 Degrader (Cpd F3) | CDK2 | 22Rv1 | 62 | Not Specified | Not Specified |
| CDK9 | 22Rv1 | 33 | Not Specified | Not Specified |
Table 1: Degradation Efficacy of various (S,R,S)-AHPC-based PROTACs. [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] The choice of linker can significantly impact the potency and selectivity of the degrader.
| Linker Type | Common Motifs | Key Physicochemical Properties |
| Flexible Linkers | Polyethylene Glycol (PEG), Alkyl Chains | Enhance solubility (PEG), provide conformational flexibility. Can have high number of rotatable bonds. |
| Rigid Linkers | Piperidine, Piperazine, Alkynes | Pre-organize the PROTAC conformation, can improve cell permeability. |
Table 2: General Properties of Common PROTAC Linkers. [29][30][31][32]
Experimental Protocols
Synthesis of an (S,R,S)-AHPC-based PROTAC
This protocol describes a general method for the synthesis of an (S,R,S)-AHPC-based PROTAC, exemplified by the coupling of an (S,R,S)-AHPC-PEG-acid linker to an amine-containing warhead.[2][33]
Materials:
-
(S,R,S)-AHPC-PEGn-COOH (e.g., n=4, 6, 8)
-
Amine-containing warhead
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-Hydroxysuccinimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Purification system: Preparative HPLC or flash chromatography
Procedure:
-
Activation of the Linker (if using EDC/NHS):
-
Dissolve (S,R,S)-AHPC-PEGn-COOH (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing warhead (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution (if using EDC/NHS) or add (S,R,S)-AHPC-PEGn-COOH (1.1 equivalents) and HATU (1.2 equivalents) directly to the warhead solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash chromatography to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by NMR and LC-MS.
-
Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with an (S,R,S)-AHPC-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant ubiquitin
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Purified recombinant target protein
-
(S,R,S)-AHPC-based PROTAC
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
Aliquot the master mix into reaction tubes.
-
Add the VBC complex and the purified target protein to the respective tubes.
-
Add the PROTAC at various concentrations or DMSO as a vehicle control.
-
Include control reactions, such as "no E1," "no E3," and "no PROTAC."
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by (S,R,S)-AHPC-based PROTACs targeting KRAS G12C, STING, and BRD4.
Caption: General mechanism of action for (S,R,S)-AHPC-based PROTACs.
Caption: KRAS G12C signaling pathway and its inhibition by a PROTAC degrader.
Caption: STING signaling pathway and its modulation by a PROTAC degrader.
Caption: BRD4-mediated gene transcription and its disruption by a PROTAC degrader.
Experimental Workflows
Caption: A generalized experimental workflow for the development of (S,R,S)-AHPC-based PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC 2 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. LC-2 | PROTACs | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. ARV 771 | Active Degraders: R&D Systems [rndsystems.com]
- 12. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Blueprint Medicines describes new CDK2 degradation inducers | BioWorld [bioworld.com]
- 16. THP Life Science Webshop - PROTAC TBK1 degrader-2 [lifescience.thp.at]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. universalbiologicals.com [universalbiologicals.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 26. TBK1 PROTAC 1 |CAS:2052306-13-3 Probechem Biochemicals [probechem.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chempep.com [chempep.com]
- 30. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 31. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 33. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Targeted Protein Degradation Using VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of targeted protein degradation (TPD) utilizing von Hippel-Lindau (VHL) E3 ligase ligands. It covers the core mechanism of action, key molecular components, quantitative parameters for evaluation, and detailed experimental protocols essential for the research and development of VHL-based Proteolysis Targeting Chimeras (PROTACs).
Introduction to VHL-Mediated Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective elimination of disease-causing proteins.[1][2] This approach utilizes bifunctional molecules, most notably PROTACs, to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2][6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be released to engage in further catalytic cycles.[7]
The von Hippel-Lindau (VHL) protein, which acts as the substrate recognition component of the CRL2VHL E3 ligase complex, is one of the most widely recruited E3 ligases in PROTAC development.[5][8][9] Its broad tissue expression and the availability of potent, well-characterized small molecule ligands make it an attractive choice for inducing the degradation of a wide range of therapeutic targets.[10]
The Mechanism of Action: Hijacking the VHL E3 Ligase
Under normal physiological conditions, the VHL E3 ligase complex recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation in an oxygen-dependent manner.[5][9] VHL-recruiting PROTACs co-opt this natural process.
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule first binds to both the target protein (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for degradation efficiency.[11]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination : A chain of ubiquitin molecules is built upon the initial tag, with K48-linked chains serving as the canonical signal for proteasomal degradation.[]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.
-
Catalytic Cycle : The PROTAC is released after ubiquitination and can go on to recruit another POI and E3 ligase, acting catalytically to degrade multiple target molecules.[7]
Core Components and Design Principles
The efficacy of a VHL-based degrader is not merely the sum of its parts; it is highly dependent on the interplay between the VHL ligand, the target ligand, and the connecting linker.
3.1. VHL Ligands The development of potent, small-molecule VHL ligands was a critical breakthrough for the field.[3] Most current VHL ligands are derived from the hydroxyproline (B1673980) motif of the HIF-1α substrate.[8] These ligands typically feature a (2S, 4R)-4-hydroxyproline core that forms key hydrogen bonds within the VHL binding pocket.[8] Structure-guided design has led to the development of highly potent ligands like VH032 and its derivatives, which exhibit nanomolar binding affinities and serve as the foundation for many successful PROTACs.[5][13]
3.2. Linker Chemistry and Optimization The linker is a crucial determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[10][14] Linker design is not a trivial exercise and often requires significant optimization.[1]
-
Length and Composition : The linker must be long enough to span the distance between the VHL and POI binding sites without inducing steric clash, yet constrained enough to favor productive ternary complex formation.[6] Common linker compositions include polyethylene (B3416737) glycol (PEG) chains and aliphatic chains.[14][15]
-
Attachment Point : The exit vector on both the VHL ligand and the POI ligand dramatically affects the orientation of the two proteins within the ternary complex, influencing degradation efficiency.
-
Physicochemical Properties : The linker impacts the overall properties of the PROTAC, including solubility and cell permeability. For instance, incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can improve cell permeability.[15][16]
3.3. Ternary Complex Cooperativity The formation of the ternary complex is the cornerstone of PROTAC action.[17] The stability of this complex can be quantified by the cooperativity factor (α), which is the ratio of the dissociation constants of the binary complexes to the dissociation constant of the ternary complex. An α value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, leading to a more stable and long-lived complex that is often associated with more efficient degradation.
Quantitative Data for VHL-Based PROTACs
The evaluation of PROTACs involves several quantitative metrics. The data below is representative of values reported in the literature for various VHL-based PROTACs targeting different proteins.
Table 1: Representative Binding Affinities and Degradation Potency
| PROTAC Example | Target POI | VHL Ligand Affinity (Kd, nM) | POI Ligand Affinity (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
|---|---|---|---|---|---|
| MZ1 | BRD4 | ~185 | ~25 | ~15 | >90% |
| ARD-266 | AR | Weak Binding | High Affinity | 1.1 | >95% |
| ACBI1 | SMARCA2 | High Affinity | High Affinity | <1 | ~95% |
| NR-11c | p38α | High Affinity | High Affinity | 11.55 | >90% |
| Compound 21c | HMGCR | High Affinity | High Affinity | 120 | >80% |
Data compiled from multiple sources for illustrative purposes.[6][14][18][19][20]
Table 2: Representative Cell Permeability Data
| PROTAC Example | Assay Type | Apparent Permeability (Papp, 10-6 cm/s) | Notes |
|---|---|---|---|
| ARV-110 | Caco-2 | Negligible | High efflux observed |
| KT-474 | MDR1 MDCK-II | Low | High P-gp mediated efflux |
| Generic VHL PROTACs | PAMPA | 0.1 - 2.0 | Highly dependent on linker composition |
Data compiled from multiple sources for illustrative purposes.[16][21][22]
Key Experimental Protocols
Validating the activity and mechanism of a VHL-based PROTAC requires a suite of specialized assays.
Protein Degradation Assessment by Western Blot
This is the most fundamental assay to confirm and quantify the degradation of the target protein.
Detailed Methodology:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Sample Preparation (Lysis) :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.[23][24][25]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[26]
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]
-
SDS-PAGE :
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature proteins.[26]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[26]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[26]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band.[26]
-
Calculate DC50 and Dmax values from the dose-response data.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein by the recruited E3 ligase.[27]
Detailed Methodology:
-
Reaction Setup : In a microcentrifuge tube, combine the following recombinant components in an appropriate reaction buffer (containing Tris-HCl, MgCl2, DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D family)
-
VHL/Elongin B/Elongin C complex (E3 ligase)
-
The target protein of interest (POI)
-
Ubiquitin
-
ATP
-
-
Initiation : Add the PROTAC molecule at various concentrations (and a vehicle control) to the reaction mixtures.
-
Incubation : Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
-
Termination : Stop the reaction by adding Laemmli sample buffer and boiling.
-
Detection : Analyze the reaction products via Western blot.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe with a primary antibody against the POI.
-
A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI band, corresponding to the addition of one, two, three, or more ubiquitin molecules.[28][29]
-
Cell Permeability and Target Engagement Assays
Assessing whether a PROTAC can enter the cell and engage its targets is crucial.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane, providing an early indication of permeability.[2][16][22]
-
Caco-2 Permeability Assay : This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing data on both passive permeability and active transport/efflux, which is important for predicting oral bioavailability.[16][21]
-
NanoBRET™ Target Engagement Assay : This live-cell assay can be used to quantify the binding affinity of a PROTAC to the VHL E3 ligase or the POI inside intact cells.[30] By comparing binding affinities in live versus permeabilized cells, one can calculate an "availability index" to rank compounds based on their intracellular availability.[17][30]
Global Proteomics for Selectivity Profiling
To ensure the PROTAC is selective for the intended target, mass spectrometry-based proteomics can be used to survey changes across the entire proteome.[31]
Detailed Methodology:
-
Sample Preparation : Treat cells with the PROTAC at a concentration that gives maximal degradation of the POI, alongside a vehicle control.
-
Lysis and Digestion : Lyse the cells and digest the entire proteome into peptides using an enzyme like trypsin.
-
Mass Spectrometry : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use specialized software to identify and quantify thousands of proteins from each sample. Compare the protein abundance levels between the PROTAC-treated and vehicle-treated samples.
-
Interpretation : A selective PROTAC will show significant downregulation only of the intended target protein (and potentially its direct downstream effectors).[32][33] Any other significantly downregulated proteins are considered off-targets.[34]
Challenges and Future Directions
Despite significant progress, the development of VHL-based PROTACs faces several challenges:
-
Oral Bioavailability : The high molecular weight and polar surface area of many PROTACs often lead to poor membrane permeability and low oral bioavailability, a major hurdle for clinical development.[22][35][36]
-
Metabolic Instability : PROTACs, particularly the linker and VHL ligand moieties, can be susceptible to metabolic degradation, which can lead to an in vitro/in vivo disconnect in efficacy.[37][38]
-
The "Hook Effect" : At very high concentrations, the formation of binary POI-PROTAC and VHL-PROTAC complexes can predominate over the formation of the productive ternary complex, leading to a decrease in degradation efficiency.
-
E3 Ligase Expression : The therapeutic efficacy of a PROTAC is dependent on the expression level of the recruited E3 ligase in target tissues, which can vary between cell types and disease states.[][31]
Future research is focused on developing novel, non-hydroxyproline VHL ligands to improve physicochemical properties, designing more sophisticated linkers that enhance permeability, and exploring the recruitment of other E3 ligases to expand the scope of targeted protein degradation.[8][10]
Conclusion
Targeted protein degradation using VHL-recruiting PROTACs represents a powerful and versatile strategy in modern drug discovery. By co-opting the VHL E3 ligase, these molecules can induce the catalytic and selective degradation of previously "undruggable" targets. Success in this field relies on a deep, integrated understanding of structural biology, medicinal chemistry, and cell biology, underpinned by a robust suite of quantitative biochemical and cellular assays. As the field continues to mature, VHL-based degraders hold immense promise for delivering transformative new medicines.
References
- 1. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aragen.com [aragen.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. abcam.com [abcam.com]
- 24. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 28. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Target Ubiquitination Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 30. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 31. nautilus.bio [nautilus.bio]
- 32. chempro-innovations.com [chempro-innovations.com]
- 33. sapient.bio [sapient.bio]
- 34. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC E3 ligase ligand coupled to a rigid bicyclo[2.2.2]octane-based linker terminating in an aldehyde. This class of PROTACs is designed for targeted protein degradation, a promising therapeutic modality. The protocols outlined below cover the synthesis of the key ligand-linker conjugate and its subsequent coupling to a warhead targeting a protein of interest (POI).
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design, with (S,R,S)-AHPC being a potent and well-characterized VHL ligand.
The linker plays a critical role in PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The bicyclo[2.2.2]octane moiety serves as a rigid linker, which can help to properly orient the POI and the E3 ligase for efficient ubiquitination.[1] This guide details the synthesis of PROTACs incorporating this rigid linker system.
Signaling Pathway and Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the "warhead" binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The synthesis of a complete (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTAC can be approached in two main stages:
-
Synthesis of the key intermediate: this compound. This intermediate is also commercially available from various suppliers.
-
Coupling of the intermediate to a warhead: This protocol uses a primary amine-containing warhead as an example, via reductive amination.
Protocol 1: Synthesis of this compound Intermediate
This protocol outlines a representative synthesis. Researchers may choose to purchase this intermediate to simplify the workflow. The synthesis involves three main steps: synthesis of the bicyclo[2.2.2]octane linker, activation, and coupling to (S,R,S)-AHPC.
Step 1a: Synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid
This step can be adapted from known procedures. A plausible route starts from a commercially available precursor.
Step 1b: Mono-protection and functional group manipulation to yield 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
This multi-step process involves standard protection group chemistry and reduction of one carboxylic acid to an alcohol.
Step 1c: Oxidation to 4-formylbicyclo[2.2.2]octane-1-carboxylic acid
The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.
Step 1d: Amide coupling of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid with (S,R,S)-AHPC
| Reagent | Molar Eq. |
| 4-formylbicyclo[2.2.2]octane-1-carboxylic acid | 1.0 |
| (S,R,S)-AHPC hydrochloride | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Anhydrous DMF | - |
Procedure:
-
Dissolve 4-formylbicyclo[2.2.2]octane-1-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add (S,R,S)-AHPC hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Synthesis of the Final PROTAC via Reductive Amination
This protocol describes the coupling of the aldehyde-functionalized intermediate to a warhead containing a primary amine. As an example, a derivative of the BRD4 inhibitor JQ1 with an amino-linker will be used.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine-functionalized Warhead (e.g., JQ1-amine) | 1.1 |
| Sodium triacetoxyborohydride (B8407120) (STAB) | 1.5 |
| Dichloromethane (DCM) / Dimethylformamide (DMF) | - |
| Acetic Acid | catalytic |
Procedure:
-
Dissolve this compound and the amine-functionalized warhead in a suitable solvent mixture (e.g., DCM with a small amount of DMF to aid solubility).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 1-2 hours at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative HPLC.
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical BRD4-targeting PROTAC synthesized using the described methods.
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-BCO-1 | BRD4 | 22Rv1 | 25 | >95 |
| PROTAC-BCO-2 | BRD4 | HeLa | 40 | >90 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for potent PROTACs.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediate and final product and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
Downstream Effects of Target Degradation
As an example, the degradation of BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins, has significant downstream effects on gene transcription. BRD4 is a key regulator of oncogenes such as MYC. Its degradation leads to the suppression of MYC expression and subsequent inhibition of cell proliferation and induction of apoptosis in cancer cells.
Conclusion
The use of (S,R,S)-AHPC in combination with a rigid bicyclo[2.2.2]octane linker provides a powerful platform for the development of potent and specific PROTAC degraders. The protocols and information provided herein serve as a comprehensive guide for researchers in the synthesis and evaluation of this promising class of therapeutic agents. The commercial availability of the key aldehyde-functionalized intermediate can significantly streamline the synthesis of diverse PROTAC libraries for structure-activity relationship studies.
References
Application Notes and Protocols: Conjugation of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3][4][5][6] The molecule (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a ready-to-use intermediate for the synthesis of VHL-recruiting PROTACs. It comprises the well-characterized VHL ligand (S,R,S)-AHPC (also known as VH032-NH2) connected to a rigid bicyclo[2.2.2]octane linker, which terminates in a reactive aldehyde group (-CHO).[3][4][7][8][9] This terminal aldehyde allows for the covalent conjugation of a POI ligand containing a suitable nucleophile, thereby completing the PROTAC structure.
These application notes provide detailed protocols for the conjugation of this compound to target molecules via two common and efficient bioconjugation strategies: reductive amination and oxime ligation.
Chemical Structure and Components
-
(S,R,S)-AHPC: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][6][10]
-
-CO-: A carbonyl group, likely part of an amide bond connecting the AHPC moiety to the linker.
-
bicyclo[2.2.2]octane: A rigid, non-flexible linker that provides defined spatial separation between the VHL ligand and the POI ligand.[1]
-
-CHO: A terminal aldehyde group that serves as the reactive handle for conjugation.
Signaling Pathway: VHL-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC utilizing the (S,R,S)-AHPC ligand to induce the degradation of a target Protein of Interest (POI).
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein of interest (POI) containing primary amine residues (e.g., lysine) or an engineered aminooxy group. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) may be necessary for specific target molecules.
Protocol 1: Conjugation via Reductive Amination
This protocol describes the conjugation of the aldehyde group to primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable secondary amine linkage.[11][12][13][14][15]
Materials:
-
This compound
-
Target protein with accessible primary amines (POI-NH₂)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI-NH₂ in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Prepare a fresh stock solution of the reducing agent (e.g., 100 mM NaBH₃CN) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (typically 10-50 fold excess over the protein).
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to allow for the formation of the intermediate Schiff base.
-
Add the reducing agent to the reaction mixture to a final concentration of 5-20 mM.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Remove the excess unreacted small molecules and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm the successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantitative Data Summary (Reductive Amination):
| Parameter | Typical Range | Notes |
| Molar Excess of Aldehyde | 10 - 50 fold | Dependent on the number and accessibility of amines on the POI. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction kinetics. |
| pH | 7.0 - 7.5 | Optimal for Schiff base formation and reducing agent stability. |
| Reaction Time | 2 - 12 hours | Monitor for completion to avoid over-modification. |
| Typical Yield | 30% - 70% | Highly dependent on the specific protein and reaction conditions. |
Protocol 2: Conjugation via Oxime Ligation
This protocol is suitable for target molecules that have been engineered to contain an aminooxy group, which reacts with the aldehyde to form a stable oxime linkage.[16][17][18][19][20] This reaction is highly chemoselective.
Materials:
-
This compound
-
Target molecule with an aminooxy group (POI-ONH₂)
-
Reaction Buffer: 100 mM sodium phosphate, pH 6.0-7.0 (or acetate (B1210297) buffer pH 4.5-5.5)
-
Catalyst (optional): Aniline (B41778) (10-100 mM)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI-ONH₂ in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the POI-ONH₂ solution. A near-equimolar ratio or a slight excess (1.1-5 fold) of the aldehyde is often sufficient due to the high efficiency of the reaction.
-
If used, add aniline to the reaction mixture to the desired final concentration.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction is typically faster at lower pH and with a catalyst.
-
-
Purification:
-
Remove the excess unreacted small molecules and catalyst by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the conjugate using mass spectrometry, SDS-PAGE, and HPLC.
-
Quantitative Data Summary (Oxime Ligation):
| Parameter | Typical Range | Notes |
| Molar Excess of Aldehyde | 1.1 - 5 fold | Reaction is highly efficient and chemoselective. |
| Protein Concentration | 1 - 5 mg/mL | Standard bioconjugation concentrations apply. |
| pH | 4.5 - 7.0 | Reaction rate is generally faster at more acidic pH. |
| Reaction Time | 1 - 4 hours | Typically faster than reductive amination. |
| Typical Yield | > 80% | Oxime ligation is known for its high yields. |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the conjugation of this compound to a target protein.
Caption: General workflow for the conjugation of the aldehyde-linker to a protein.
Disclaimer
These protocols provide a general guideline. All procedures should be performed by trained laboratory personnel in accordance with institutional safety policies. The optimal reaction conditions may vary depending on the specific properties of the target molecule and should be determined empirically. For research use only.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linkers for PROTACs | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. InvivoChem [invivochem.com]
- 10. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 11. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 12. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO in Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO , a specialized E3 ligase ligand-linker conjugate, for the targeted degradation of kinases.[1] This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to this compound
This compound is a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[2][3] This molecule incorporates two of the three essential components of a PROTAC:
-
A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase : The (S,R,S)-AHPC moiety is a well-characterized VHL ligand used in the recruitment of the VHL protein.[4][5][6][7][8][9][10]
-
A rigid linker : The bicyclo[2.2.2]octane structure serves as a linker to connect the VHL ligand to a ligand for the protein of interest (POI).[11][12][13][14]
-
A reactive handle : The terminal aldehyde group (-CHO) provides a reactive site for conjugation to a kinase-targeting ligand (warhead).[15]
By conjugating a kinase-specific ligand to the aldehyde group of this compound, a novel PROTAC can be synthesized to target that kinase for degradation.
Mechanism of Action
The resulting kinase-targeting PROTAC operates by hijacking the cell's natural protein disposal system. The PROTAC forms a ternary complex with the target kinase and the VHL E3 ubiquitin ligase.[16][17] This proximity induces the ubiquitination of the kinase, marking it for degradation by the 26S proteasome.[18][19] The PROTAC is then released and can catalytically induce the degradation of multiple kinase molecules.[20]
Caption: Mechanism of kinase degradation by a PROTAC synthesized from this compound.
Data Presentation
The efficacy of a kinase-targeting PROTAC is evaluated by its ability to induce degradation of the target kinase and inhibit downstream cellular processes. The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: In Vitro Degradation Profile
| PROTAC Concentration | % Kinase Degradation (Western Blot) | DC50 (nM) | Dmax (%) |
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity Profile
| Cell Line | IC50 (nM) - Cell Viability | Target Kinase |
| Cell Line A | Kinase X | |
| Cell Line B | Kinase Y | |
| Cell Line C | Kinase Z |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for the synthesis of a kinase-targeting PROTAC from this compound and its subsequent biological evaluation.
Protocol 1: PROTAC Synthesis via Reductive Amination
This protocol describes the conjugation of a kinase inhibitor containing a primary or secondary amine to the aldehyde moiety of this compound.
Materials:
-
This compound
-
Kinase inhibitor with an amine functional group
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
DCM, Methanol, Saturated sodium bicarbonate, Brine, Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the amine-containing kinase inhibitor (1.1 equivalents) in DCE or THF.
-
Add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
Caption: Workflow for the synthesis of a kinase-targeting PROTAC.
Protocol 2: Western Blot Analysis for Kinase Degradation
This protocol details the procedure for assessing the degradation of the target kinase in cultured cells following treatment with the synthesized PROTAC.[21][22][23]
Materials:
-
Cultured cells expressing the target kinase
-
Synthesized kinase PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[23][24]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[21]
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody for the target kinase and loading control overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of kinase degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of kinase degradation on cell proliferation and viability.[2][25] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[26]
Materials:
-
Cultured cells
-
Synthesized kinase PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC or vehicle control to the wells.
-
Incubate for the desired duration (e.g., 72 hours).[2]
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[26]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[26]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[26]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Measure the luminescence using a luminometer.[26]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target kinase.[18][27]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant VHL/ElonginB/ElonginC (VBC) complex
-
Recombinant target kinase
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Synthesized kinase PROTAC
-
Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, VBC complex, ubiquitin, and the recombinant target kinase.
-
Add the synthesized PROTAC or DMSO vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using an antibody against the target kinase.
-
A high molecular weight smear or laddering of the kinase band in the presence of the PROTAC indicates poly-ubiquitination.
-
Caption: A typical experimental workflow for the evaluation of a newly synthesized kinase-targeting PROTAC.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols are examples and may require optimization for specific experimental conditions and target kinases.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S,R,S)-AHPC-Me 95% | 1948273-02-6 [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. US20230167118A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 14. scienceopen.com [scienceopen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Analysis of Ubiquitin Degradation and Phosphorylation of Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Assays with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a sophisticated E3 ligase ligand-linker conjugate, specifically designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] Its structure incorporates the (S,R,S)-AHPC moiety, a potent VHL ligand, connected to a bicyclo[2.2.2]octane linker ending in an aldehyde group, ready for conjugation to a target protein ligand.[1] The rigid bicyclo[2.2.2]octane linker provides a defined three-dimensional conformation, which can be critical in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This document provides detailed protocols for a suite of cell-based assays to characterize the activity of a hypothetical PROTAC, herein named PROTAC-BCO , synthesized using this compound. For the purpose of these application notes, we will assume PROTAC-BCO targets the Bromodomain-containing protein 4 (BRD4), a well-established target for PROTAC-mediated degradation.
Mechanism of Action
PROTAC-BCO is designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate a target protein (e.g., BRD4). The (S,R,S)-AHPC component of PROTAC-BCO binds to the VHL E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Figure 1: Mechanism of action of PROTAC-BCO.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for PROTAC-BCO in various cell-based assays.
Table 1: Protein Degradation Efficacy of PROTAC-BCO
| Cell Line | Time Point (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| HEK293 | 24 | 25 | 92 |
| HeLa | 24 | 35 | 88 |
| MV4-11 | 24 | 15 | 95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Target Engagement and Cellular Viability
| Assay Type | Cell Line | Parameter | Value (nM) |
| NanoBRET™ Target Engagement | HEK293 | IC₅₀ | 150 |
| CellTiter-Glo® Viability | MV4-11 | IC₅₀ (72h) | 20 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize PROTACs synthesized with this compound.
Figure 2: General experimental workflow for PROTAC characterization.
Protein Degradation Assay (Western Blot)
This protocol details the measurement of target protein degradation using Western blotting.
a. Materials
-
Cell line expressing the target protein (e.g., HEK293, HeLa, MV4-11)
-
Cell culture medium and supplements
-
PROTAC-BCO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of PROTAC-BCO in cell culture medium. Treat the cells with varying concentrations of PROTAC-BCO and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
Target Engagement Assay (NanoBRET™)
This assay measures the binding of PROTAC-BCO to the target protein within intact cells.[8][9]
a. Materials
-
HEK293 cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., BRD4-NanoLuc®)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer for the target protein
-
PROTAC-BCO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring BRET signals
b. Protocol
-
Transfection: Transfect HEK293 cells with the BRD4-NanoLuc® plasmid and seed them into 96-well plates. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of PROTAC-BCO.
-
Prepare the NanoBRET™ tracer at the recommended concentration.
-
Add the PROTAC-BCO dilutions and the tracer to the cells.
-
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Signal Measurement: Incubate for 2 hours at 37°C and 5% CO₂. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC-BCO concentration to determine the IC₅₀ value.
In-Cell Ubiquitination Assay
This protocol is to detect the ubiquitination of the target protein following PROTAC-BCO treatment.[10]
a. Materials
-
Cell line expressing the target protein
-
Plasmids for expressing HA-tagged target protein and His-tagged ubiquitin
-
Transfection reagent
-
PROTAC-BCO and MG132 (proteasome inhibitor)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)
-
Dilution buffer
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibodies for Western blotting (e.g., anti-His, anti-HA)
b. Protocol
-
Transfection and Treatment:
-
Co-transfect cells with plasmids for HA-tagged target protein and His-tagged ubiquitin.
-
After 24 hours, treat the cells with PROTAC-BCO and MG132 (to allow accumulation of ubiquitinated proteins) for 4-6 hours.
-
-
Cell Lysis: Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Incubate the lysates with anti-HA antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours.
-
Wash the beads extensively.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-His antibody to detect ubiquitinated target protein.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[11][12]
a. Materials
-
Cancer cell line sensitive to target protein degradation (e.g., MV4-11 for BRD4)
-
White, opaque-walled 96-well plates
-
PROTAC-BCO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
b. Protocol
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates.
-
Compound Treatment: Add serial dilutions of PROTAC-BCO to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the PROTAC-BCO concentration to determine the IC₅₀ value.
Disclaimer
The data presented in this document is hypothetical and for illustrative purposes only. The protocols provided are based on established methodologies for PROTAC characterization and should be optimized for specific experimental conditions and target proteins. All research should be conducted in accordance with institutional and national guidelines. Products mentioned are for research use only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 3. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. Ubiquitination assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assay with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO is a functionalized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a rigid bicyclo[2.2.2]octane linker that terminates in a reactive aldehyde group (-CHO). This construct is an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the target protein and an E3 ligase ligand, connected by a linker. The aldehyde group on this compound allows for its conjugation to a ligand for a protein of interest (POI), creating a complete PROTAC molecule.
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize a PROTAC synthesized from this compound. This assay is a critical step in the development of novel PROTACs, as it biochemically validates the PROTAC's ability to induce the formation of a ternary complex (E3 ligase-PROTAC-POI) and mediate the ubiquitination of the target protein. For the purpose of this protocol, we will consider a hypothetical PROTAC, designated PROTAC-X , synthesized from the title compound and targeting the chromatin remodeling protein SMARCA2.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a cell-free system. In the presence of a functional PROTAC, the VHL E3 ligase complex, the target protein (SMARCA2), and the necessary enzymes (E1, E2) and cofactors (ubiquitin, ATP), the PROTAC will facilitate the formation of a ternary complex. This proximity induces the E3 ligase to catalyze the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitinated target protein can then be detected by Western blotting, confirming the activity of the PROTAC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the experimental workflow for the in vitro ubiquitination assay.
Caption: PROTAC-X mediated ubiquitination of SMARCA2.
Caption: In vitro ubiquitination assay workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Suggested Stock Concentration | Recommended Final Concentration |
| Enzymes & Proteins | ||
| Human E1 (UBE1) | 1 µM | 50 nM |
| Human E2 (UbcH5a) | 10 µM | 250 nM |
| VBC Complex (VHL-ElonginB-ElonginC) | 5 µM | 100 nM |
| Human Ubiquitin | 10 mg/mL (~1.17 mM) | 10 µM |
| Recombinant Human SMARCA2 | 1 µM | 100 nM |
| PROTAC | ||
| PROTAC-X | 10 mM in DMSO | 0.01 - 10 µM |
| Buffers & Solutions | ||
| 10X Ubiquitination Buffer | 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT | 1X |
| ATP Solution | 100 mM | 5 mM |
| DMSO | N/A | <1% of total volume |
| Deionized Water (ddH₂O) | N/A | To final volume |
Protocol
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials before opening to collect contents at the bottom.
-
Prepare Master Mix: To ensure consistency, prepare a master mix containing all common reagents for the number of reactions to be performed, plus a 10% excess. For a single 25 µL reaction, combine the following in the order listed in a microcentrifuge tube on ice:
| Reagent | Volume for 1 reaction |
| ddH₂O | Variable (to 25 µL) |
| 10X Ubiquitination Buffer | 2.5 µL |
| ATP Solution (100 mM) | 1.25 µL |
| Human E1 (1 µM) | 1.25 µL |
| Human E2 (10 µM) | 0.625 µL |
| Human Ubiquitin (10 mg/mL) | 0.22 µL |
| Recombinant Human SMARCA2 (1 µM) | 2.5 µL |
| VBC Complex (5 µM) | 0.5 µL |
-
Set Up Reactions:
-
Aliquot the appropriate volume of the master mix into individual reaction tubes.
-
Add the desired concentration of PROTAC-X or an equivalent volume of DMSO for the negative control. A typical concentration range to test is from 10 nM to 10 µM.
-
Important Controls:
-
No E1: Replace the E1 enzyme with an equal volume of 1X Ubiquitination Buffer.
-
No VBC: Replace the VBC complex with an equal volume of 1X Ubiquitination Buffer.
-
No PROTAC-X: Add DMSO instead of the PROTAC.
-
-
-
Incubation: Mix the reactions gently by flicking the tubes and centrifuge briefly. Incubate the reactions at 37°C for 60-90 minutes.
-
Quench Reaction: Stop the reactions by adding 8 µL of 4X SDS-PAGE sample buffer containing β-mercaptoethanol. Boil the samples at 95-100°C for 5 minutes.
Analysis by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto a 4-12% Bis-Tris gradient gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. This will detect both the unmodified SMARCA2 and the higher molecular weight, polyubiquitinated species, which appear as a smear or ladder of bands.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
Data Presentation
The primary result of this assay is the visualization of polyubiquitinated SMARCA2. A successful experiment will show a dose-dependent increase in a high-molecular-weight smear or ladder of SMARCA2 bands in the presence of PROTAC-X, which should be absent in the control lanes.
Hypothetical Quantitative Data
The following table presents hypothetical data for the characterization of PROTAC-X, demonstrating its efficacy and selectivity in biochemical and cellular assays that would typically follow a successful in vitro ubiquitination experiment.
| Parameter | PROTAC-X | Interpretation |
| In Vitro Ubiquitination | ||
| Minimal Effective Concentration | ~50 nM | Concentration at which SMARCA2 ubiquitination is first observed. |
| Ternary Complex Formation | ||
| KD (SMARCA2:PROTAC-X:VBC) | 35 nM | High-affinity formation of the ternary complex. |
| Cellular Degradation | ||
| DC₅₀ (SMARCA2) | 75 nM | Potent degradation of SMARCA2 in cells. |
| Dₘₐₓ (SMARCA2) | >95% | Near-complete degradation of SMARCA2 at optimal concentrations. |
| DC₅₀ (SMARCA4 - paralog) | >10 µM | High selectivity for SMARCA2 over its close paralog SMARCA4. |
Troubleshooting
-
No ubiquitination signal:
-
Verify the activity of all enzymes (E1, E2, E3).
-
Confirm the presence and integrity of ATP.
-
Ensure the PROTAC is soluble in the reaction buffer.
-
Check the integrity and purity of the SMARCA2 protein.
-
-
High background in "No PROTAC" lane:
-
This may indicate some level of PROTAC-independent ubiquitination. Ensure the purity of the recombinant proteins.
-
Reduce the concentration of the VBC complex or the incubation time.
-
-
Weak ubiquitination signal:
-
Increase the incubation time or the concentration of ubiquitin, E1, E2, or VBC complex.
-
Optimize the concentration of PROTAC-X.
-
These application notes provide a comprehensive framework for utilizing this compound in the development and characterization of novel PROTACs. Successful execution of this in vitro ubiquitination assay is a fundamental step in validating the mechanism of action and advancing a PROTAC towards further cellular and in vivo studies.
Application Notes and Protocols for NMR Characterization of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO Conjugates
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality by inducing the degradation of specific target proteins. These molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO conjugate is a key intermediate in the synthesis of PROTACs, where (S,R,S)-AHPC serves as a von Hippel-Lindau (VHL) E3 ligase ligand. The bicyclo[2.2.2]octane moiety provides a rigid scaffold, and the aldehyde functional group allows for further conjugation to a target protein ligand.
Accurate structural characterization of these conjugates by Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure the correct stereochemistry and connectivity of the final PROTAC molecule, which in turn governs its biological activity.[][2] This document provides detailed application notes and protocols for the comprehensive NMR characterization of this compound.
Data Presentation: Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the this compound conjugate in CDCl₃. These values are estimated based on the known chemical shifts of the individual components and related structures. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.75 | s | - |
| Aromatic-H | 7.30 - 7.50 | m | - |
| Bicyclo[2.2.2]octane-H | 1.80 - 2.00 | m | - |
| AHPC Pyrrolidine-Hα | 4.50 | t | 8.0 |
| AHPC Pyrrolidine-Hβ | 2.10 - 2.30 | m | - |
| AHPC Pyrrolidine-Hγ | 3.80 | m | - |
| AHPC tert-Butyl-H | 1.05 | s | - |
| AHPC CH-NH | 4.80 | d | 9.0 |
| AHPC CH-Aryl | 5.50 | q | 7.0 |
| AHPC Aryl-CH₃ | 2.50 | s | - |
| AHPC CH₃ (on aryl) | 1.60 | d | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C=O | 202.0 |
| Amide-C=O (x2) | 170.0 - 172.0 |
| Aromatic-C | 125.0 - 145.0 |
| Bicyclo[2.2.2]octane Bridgehead-C | 35.0 |
| Bicyclo[2.2.2]octane CH₂ | 25.0 - 30.0 |
| AHPC Pyrrolidine-Cα | 60.0 |
| AHPC Pyrrolidine-Cβ | 38.0 |
| AHPC Pyrrolidine-Cγ | 70.0 |
| AHPC tert-Butyl quaternary-C | 35.0 |
| AHPC tert-Butyl CH₃ | 27.0 |
| AHPC CH-NH | 58.0 |
| AHPC CH-Aryl | 50.0 |
| AHPC Aryl-CH₃ | 15.0 |
Experimental Protocols
This section details the methodologies for the NMR characterization of this compound.
1. Sample Preparation
-
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
-
Protocol:
-
Weigh approximately 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.6 mL of CDCl₃ with TMS in a clean, dry vial.[3]
-
Gently vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
500 MHz NMR Spectrometer equipped with a cryoprobe.
-
-
Software:
-
Standard spectrometer software (e.g., TopSpin).
-
-
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Relaxation Delay (d1): 1.5 s
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.5 s
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).[4][5]
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Relaxation Delay (d1): 1.5 s
-
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the COSY, HSQC, and HMBC spectra to assign all proton and carbon signals and confirm the structure of the conjugate.[6][7]
Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Structural components of the conjugate.
References
- 2. researchgate.net [researchgate.net]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative and Qualitative Mass Spectrometry Analysis of a Novel (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTAC
An application note on the mass spectrometry analysis of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs is provided below, complete with detailed protocols, data tables, and visualizations as requested.
Audience: Researchers, scientists, and drug development professionals involved in the characterization and development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of a novel PROTAC, this compound. This PROTAC is comprised of an (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, connected via a rigid bicyclo[2.2.2]octane linker to a hypothetical warhead targeting a protein of interest. Understanding the pharmacokinetic and pharmacodynamic properties of such molecules is critical for their development as therapeutics. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and selectivity for the analysis of PROTACs in complex biological matrices.[2][3]
Mechanism of Action
The fundamental mechanism of this VHL-recruiting PROTAC is to induce the proximity of the target protein to the VHL E3 ligase complex, leading to the ubiquitination and degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
1. Sample Preparation from Plasma
This protocol is designed for the extraction of the PROTAC from a biological matrix such as rat plasma.
-
Materials:
-
Rat plasma (K2-EDTA)
-
This compound PROTAC standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled version of the PROTAC)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Spike 50 µL of blank rat plasma with the PROTAC standard to create calibration curve points and quality control (QC) samples.
-
Add 10 µL of the internal standard solution to all samples, standards, and QCs.
-
To precipitate proteins, add 200 µL of cold ACN:MeOH (80:20, v/v).
-
Vortex mix for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% ACN in water with 0.1% formic acid.
-
Vortex briefly and inject onto the LC-MS/MS system.
-
2. LC-MS/MS Analysis
The following provides typical parameters for a UPLC-MS/MS system.
Caption: Experimental workflow for LC-MS/MS analysis of PROTACs.
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, 5-95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B over 0.1 min, hold for 0.9 min |
| Total Run Time | 6 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | See Table 3 |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Results
For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). The following table provides hypothetical MRM transitions for the parent PROTAC and its potential metabolites resulting from linker cleavage.
Table 3: Hypothetical MRM Transitions and Parameters
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q2, m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | Fragment 1 | 40 | 25 |
| (Parent PROTAC) | Fragment 2 | 40 | 35 | |
| (S,R,S)-AHPC-Amide | [Calculated M+H]⁺ | AHPC Fragment | 35 | 20 |
| (Metabolite 1: VHL Ligand side) | ||||
| Bicyclo[2.2.2]octane-CHO-Warhead | [Calculated M+H]⁺ | Warhead Fragment | 35 | 22 |
| (Metabolite 2: POI Ligand side) | ||||
| Internal Standard (SIL-PROTAC) | [Calculated M+H]⁺ | SIL-Fragment | 40 | 25 |
Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of the synthesized PROTAC and its predicted metabolites into the mass spectrometer.
Discussion
The described LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of the this compound PROTAC in a complex biological matrix. The use of a rigid bicyclo[2.2.2]octane linker may result in specific fragmentation patterns that can be exploited for selective detection. Key fragmentation events are expected to occur at the amide bonds connecting the linker to the VHL ligand and the warhead. The stability of the PROTAC can be assessed by monitoring the formation of its cleaved metabolites. The high sensitivity of modern tandem quadrupole mass spectrometers allows for the determination of pharmacokinetics in preclinical studies with low dosing requirements.[2][3]
This application note presents a comprehensive framework for the mass spectrometry-based analysis of the novel this compound PROTAC. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data, provide a solid foundation for researchers in the field of targeted protein degradation. This methodology enables the reliable quantification and characterization of this and similar PROTAC molecules, which is essential for advancing their development as potential therapeutics.
References
Application Notes and Protocols for Cell Permeability Assays of Bicyclo[2.2.2]octane-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors, PROTACs act catalytically, offering the potential for enhanced efficacy and prolonged duration of action. However, the inherent structural characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their ability to efficiently traverse cellular membranes and access their intracellular targets.[1][3] Consequently, the accurate evaluation of cell permeability is a critical determinant in the discovery and development of effective PROTAC therapeutics.[3]
The incorporation of rigid scaffolds, such as bicyclo[2.2.2]octane, into PROTAC design is an emerging strategy to improve their physicochemical properties.[4] The three-dimensional nature of the bicyclo[2.2.2]octane moiety can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, thereby potentially overcoming some of the permeability challenges associated with these large molecules.[5][6][7] These application notes provide detailed protocols for assessing the cell permeability of PROTACs, with a special focus on considerations for molecules containing the bicyclo[2.2.2]octane scaffold.
Key Signaling Pathway: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
The assessment of PROTAC permeability often requires specialized assay conditions to account for their unique properties. The Caco-2 and MDCK permeability assays are considered industry standards for predicting in vivo drug absorption and are highly relevant for evaluating PROTACs.[8][9]
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[9] This assay is invaluable for predicting oral absorption and identifying substrates of efflux pumps like P-glycoprotein (P-gp).
Experimental Workflow:
Figure 2: Experimental workflow for the Caco-2 permeability assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto the apical side of a 24-well Transwell® plate.
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO2. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values >200 Ω·cm2.[10]
-
-
Assay Procedure:
-
Wash the cell monolayer twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the PROTAC dosing solution at a final concentration of 10 µM in transport buffer. Due to the low solubility and high non-specific binding of many PROTACs, it is recommended to include 0.25% Bovine Serum Albumin (BSA) in the transport buffer.[11]
-
For the apical-to-basolateral (A-B) permeability assessment, add the PROTAC dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for 90 to 120 minutes.[11]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio ≥ 2 suggests the compound is a substrate for active efflux transporters.[12]
-
-
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) overexpress the P-gp efflux pump.[10] This model is particularly useful for specifically identifying P-gp substrates and can also be used to predict blood-brain barrier permeability.[10][12]
Experimental Workflow:
Figure 3: Experimental workflow for the MDCK-MDR1 permeability assay.
Detailed Protocol:
-
Cell Culture:
-
Seed MDCK-MDR1 cells onto Transwell® inserts at an appropriate density.
-
Culture for 3-5 days at 37°C and 5% CO2 until a confluent monolayer is formed.[10]
-
-
Monolayer Integrity:
-
Confirm monolayer integrity by measuring TEER (>200 Ω·cm2) prior to the assay.[10]
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed HBSS at pH 7.4.
-
Prepare the PROTAC dosing solution at 10 µM in HBSS.
-
Perform a bidirectional permeability assessment (A-B and B-A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, run the assay in parallel in the presence of a known P-gp inhibitor (e.g., Cyclosporin A).[10]
-
Incubate for 90 minutes at 37°C.[10]
-
-
Sample Analysis and Data Interpretation:
-
Quantify PROTAC concentrations using LC-MS/MS.
-
Calculate Papp values and the efflux ratio.
-
A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the PROTAC is a substrate of P-gp.
-
Data Presentation
The following tables provide an example of how to present permeability data for a series of hypothetical bicyclo[2.2.2]octane-containing PROTACs.
Table 1: Caco-2 Permeability Data for Bicyclo[2.2.2]octane PROTACs
| Compound ID | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | % Recovery |
| BCO-PROTAC-01 | 0.85 | 4.25 | 5.0 | 85 |
| BCO-PROTAC-02 | 1.20 | 2.40 | 2.0 | 92 |
| BCO-PROTAC-03 | 0.50 | 5.50 | 11.0 | 78 |
| Atenolol (Low Perm) | <0.5 | <0.5 | ~1 | >90 |
| Propranolol (High Perm) | >10 | >10 | ~1 | >90 |
Table 2: MDCK-MDR1 Permeability Data for Bicyclo[2.2.2]octane PROTACs
| Compound ID | Papp (A-B) (10-6 cm/s) | Efflux Ratio | Efflux Ratio (+ Inhibitor) |
| BCO-PROTAC-01 | 0.95 | 6.2 | 1.5 |
| BCO-PROTAC-02 | 1.50 | 2.5 | 1.8 |
| BCO-PROTAC-03 | 0.65 | 15.4 | 1.2 |
Conclusion
The evaluation of cell permeability is a cornerstone of PROTAC development. Standard assays like Caco-2 and MDCK-MDR1 must often be adapted to accommodate the challenging physicochemical properties of these large molecules.[11] The inclusion of solubility enhancers like BSA and careful monitoring of compound recovery are crucial for generating reliable data.[11] The incorporation of rigid scaffolds like bicyclo[2.2.2]octane represents a promising strategy to enhance the drug-like properties of PROTACs. By systematically applying the detailed protocols and data analysis frameworks presented here, researchers can effectively characterize the permeability of novel bicyclo[2.2.2]octane-containing PROTACs, thereby accelerating the development of this transformative therapeutic modality.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols for In Vivo Evaluation of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] The molecule of interest, (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO, is a PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase via its (S,R,S)-AHPC moiety.[2] The bicyclo[2.2.2]octane core serves as a rigid scaffold for the ligand that targets the protein of interest (POI), while the aldehyde (-CHO) functions as a reactive electrophilic warhead. This warhead is capable of forming a reversible covalent bond with nucleophilic residues, such as cysteine or lysine, within the binding pocket of the target protein.[3][4]
Recent evidence strongly suggests that aldehyde-containing VHL-based PROTACs can effectively target the F-box protein FBXO22 for degradation by forming a reversible-covalent thioacetal with a cysteine residue (Cys326) in its structure.[2] FBXO22 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound PROTACs in relevant animal models, with a focus on FBXO22-dependent cancers.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for this PROTAC involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein (e.g., FBXO22). This proximity facilitates the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The covalent nature of the interaction between the aldehyde warhead and the target protein can enhance the stability of the ternary complex, leading to more efficient degradation.[2][5]
Recommended Animal Models
Given the likely targeting of FBXO22, which is implicated in various cancers, xenograft mouse models are recommended for in vivo efficacy studies. The choice of cell line for the xenograft will depend on the specific cancer type where FBXO22 plays a significant role.
Recommended Models:
-
Human Cancer Cell Line Xenografts:
-
Cell Lines: Select cancer cell lines with high expression of FBXO22. This can be confirmed by western blot or qPCR analysis prior to in vivo studies.
-
Mouse Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are required to prevent rejection of the human tumor cells.
-
-
Patient-Derived Xenografts (PDX):
-
PDX models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, can provide a more clinically relevant model.
-
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of this compound PROTACs.
Xenograft Tumor Model Establishment
Materials:
-
Selected human cancer cell line
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Immunocompromised mice (6-8 weeks old)
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy Study
Materials:
-
This compound PROTAC
-
Vehicle for drug formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Prepare the PROTAC formulation at the desired concentrations.
-
Administer the PROTAC to the treatment groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily).
-
Administer the vehicle alone to the control group.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue should be flash-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic (PD) Assays
a) Western Blot Analysis of Target Degradation
Protocol:
-
Homogenize the flash-frozen tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for the target protein (e.g., FBXO22).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
b) Immunohistochemistry (IHC)
Protocol:
-
Process the formalin-fixed tumor tissues and embed in paraffin.
-
Cut thin sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against the target protein.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess the level and localization of the target protein within the tumor tissue.
Pharmacokinetic (PK) Study
Protocol:
-
Administer a single dose of the PROTAC to a cohort of tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
At the final time point, collect tissues of interest (e.g., tumor, liver, kidney).
-
Analyze the concentration of the PROTAC in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Toxicology Assessment
Protocol:
-
During the efficacy study, monitor the mice for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and collect major organs (e.g., liver, kidney, spleen, heart, lungs).
-
Fix the organs in formalin, process, and embed in paraffin.
-
Perform histopathological examination of the organ tissues to identify any signs of toxicity.
Data Presentation
All quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) | Mean Body Weight Change (%) |
| Vehicle Control | - | ||||
| PROTAC (Low Dose) | |||||
| PROTAC (High Dose) |
Table 2: Pharmacodynamic Data (Western Blot)
| Treatment Group | Dose (mg/kg) | Mean Target Protein Level (% of Control) |
| Vehicle Control | - | 100 |
| PROTAC |
Table 3: Key Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC (ng*h/mL) | |
| t1/2 (h) |
Conclusion
The successful in vivo evaluation of this compound PROTACs requires a systematic approach encompassing efficacy, pharmacodynamic, pharmacokinetic, and toxicology studies. By utilizing appropriate animal models and detailed experimental protocols as outlined in these application notes, researchers can effectively assess the therapeutic potential of this novel protein degrader. The covalent targeting mechanism offers the potential for enhanced potency and duration of action, making a thorough in vivo characterization essential for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. - OAK Open Access Archive [oak.novartis.com]
- 5. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs.
Troubleshooting Guide
Researchers may encounter poor solubility of this compound PROTACs, which can impede in vitro and in vivo experiments. This guide offers a structured approach to troubleshoot and resolve these issues.
Problem: Precipitate Formation in Aqueous Buffers
Question: My this compound PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffers (e.g., PBS) for cell-based assays. What should I do?
Answer: This is a common issue for many PROTACs due to their high molecular weight and hydrophobicity.[1] Here is a step-by-step approach to address this:
-
Decrease Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment.[2]
-
Utilize Co-solvents: For challenging compounds, the use of co-solvents can significantly improve solubility.[2] A common formulation includes PEG300 and Tween-80.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming of the solution to 37°C and brief sonication can be effective.[2] Always visually inspect for any remaining precipitate.
-
pH Adjustment: The solubility of your PROTAC may be pH-dependent. Systematically evaluate a range of pH values to identify the optimal condition for solubility.[]
Frequently Asked Questions (FAQs)
Q1: What are the inherent structural features of PROTACs like this compound that contribute to their poor solubility?
A1: PROTACs, by their nature, are large molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[4] Their structure, consisting of two ligands connected by a flexible linker, often leads to a high molecular weight and poor aqueous solubility.[5][6] The hydrophobic nature of the constituent ligands and linker can lead to the inherent insolubility of their amorphous phases, hindering their development.[5][6]
Q2: Can chemical modifications to the this compound PROTAC structure itself improve solubility?
A2: Yes, rational chemical modifications, particularly to the linker, can significantly improve the physicochemical properties of a PROTAC.[7] Key strategies include:
-
Incorporate Ionizable Groups: Replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers.[7][8] This increases polarity and can dramatically improve aqueous solubility.[8]
-
Optimize Linker Composition: The choice between hydrophilic (e.g., PEG) and hydrophobic (e.g., alkyl chains) linkers affects the balance between solubility and cell permeability.[7][9] Introducing more polar atoms or functional groups into the linker can enhance solubility.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its molecular size and polarity, which can facilitate cell permeability.[4][10]
Q3: What formulation strategies can enhance the in vivo solubility and bioavailability of this compound PROTACs?
A3: Several advanced formulation strategies can significantly improve the dissolution and absorption of poorly soluble PROTACs. The most common and effective approaches are Amorphous Solid Dispersions (ASDs) and various nanoformulations.[1][7]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[1][5] This prevents crystallization and maintains the PROTAC in a more soluble, higher-energy amorphous state.[2]
-
Nanoformulations: Encapsulating the PROTAC into nanoparticles, such as those made from PLGA-PEG copolymers, can improve its solubility and pharmacokinetic profile.[7]
-
Administration with Food: Preclinical and clinical studies have shown that administering PROTACs with food can improve their solubility and subsequent oral absorption.[4][10] This is because biorelevant buffers that mimic the fed state, such as FaSSIF/FeSSIF, can enhance PROTAC solubility.[4]
Q4: Are there any computational tools that can predict the solubility of my PROTAC?
A4: While several computational tools are available to predict the solubility of small molecules, their accuracy for PROTACs is often limited due to the lack of extensive experimental data for this class of compounds in the training sets of these models.[11][12] Therefore, experimental determination of solubility remains crucial.
Quantitative Data Summary
The following table summarizes general solubility enhancement strategies for PROTACs that can be applied to this compound.
| Strategy | Approach | Expected Improvement | Key Considerations | Reference(s) |
| Chemical Modification | Incorporation of a dibasic piperazine | Up to 170-fold increase in aqueous solubility | May alter other properties like permeability and target engagement. | [8][13] |
| Linker optimization (e.g., adding PEG units) | Varies, generally improves aqueous solubility | Balance between solubility and permeability needs to be optimized. | [7][9] | |
| Formulation | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation | Requires specific manufacturing processes like spray drying or hot-melt extrusion. | [5][6] |
| Administration with food (use of biorelevant media) | Improved solubility in FaSSIF/FeSSIF | Relevant for in vivo oral dosing; may not apply to all in vitro contexts. | [4][10] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol provides a general method for preparing an ASD to enhance the solubility of this compound PROTACs.
Materials:
-
This compound PROTAC
-
Polymer excipient (e.g., HPMCAS)
-
Suitable organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer (e.g., HPMCAS) in a suitable organic solvent. The drug loading can be varied (e.g., 10%, 20% w/w).[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting ASD can be characterized by Differential Scanning Calorimetry (DSC) to confirm the amorphous state.
-
Dissolution Testing: Perform non-sink dissolution testing to evaluate the improvement in solubility and supersaturation compared to the crystalline or amorphous PROTAC alone.[1]
Protocol 2: Kinetic Solubility Assay
This protocol outlines a general workflow to assess the kinetic solubility of the PROTAC in a buffer.
Materials:
-
This compound PROTAC
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
Plate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing PBS (or other aqueous buffer) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Determine the concentration of the soluble PROTAC in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Data Analysis: Plot the measured soluble concentration against the nominal concentration. The point at which the measured concentration plateaus indicates the kinetic solubility.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Improving PROTAC Solubility
Caption: A workflow for troubleshooting and improving PROTAC solubility.
Logical Relationships: Troubleshooting Guide
Caption: Decision tree for troubleshooting PROTAC precipitation.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. (S, R, S)-AHPC-PEG2-acid, 2172820-09-4 | BroadPharm [broadpharm.com]
- 10. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming the hook effect with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues, with a specific focus on overcoming the hook effect in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an E3 ligase ligand-linker conjugate.[1][2][3] It is designed for use in targeted protein degradation, a strategy that utilizes the cell's natural protein disposal machinery to eliminate specific target proteins.[1] The bicyclo[2.2.2]octane scaffold is a rigid structural motif used in drug discovery to provide a well-defined three-dimensional orientation for precise interactions with biological targets.[4]
Q2: What is the "hook effect" and why should I be concerned about it?
The hook effect, also known as the prozone effect, is a phenomenon that can occur in immunoassays where very high concentrations of an analyte lead to a paradoxical decrease in the measured signal.[5] This can result in a significant underestimation of the analyte's concentration or even a false-negative result.[5] This is a critical issue in research and drug development where accurate quantification is essential.
Q3: In what type of assays is the hook effect commonly observed?
The hook effect is most common in one-step sandwich immunoassays, such as a one-step ELISA (Enzyme-Linked Immunosorbent Assay).[5] In this format, both the capture and detection antibodies are added simultaneously. At very high analyte concentrations, the excess analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" complex that generates the signal.[5]
Q4: How can I determine if my assay is affected by the hook effect?
A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is known or suspected to have a high concentration of the analyte. The most reliable way to test for the hook effect is to analyze a serial dilution of a high-concentration sample. If the hook effect is present, you will observe that as the sample is diluted, the measured signal will paradoxically increase before it starts to decrease with further dilution.
Troubleshooting Guide: Overcoming the Hook Effect
If you suspect the hook effect is impacting your assay results when working with this compound or a target protein it degrades, the following troubleshooting steps and protocols can help you mitigate the issue.
Strategy 1: Sample Dilution
The simplest and most common method to overcome the hook effect is to dilute your samples. By diluting the sample, you reduce the analyte concentration to fall within the optimal detection range of the assay.
Experimental Protocol: Serial Dilution Series
-
Prepare a Dilution Series: For a sample suspected of having a high concentration, prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000, 1:10,000) in the appropriate assay buffer.
-
Assay the Dilutions: Analyze all dilutions in your assay according to the standard protocol.
-
Analyze the Results: Plot the measured signal against the dilution factor. A sample affected by the hook effect will show an initial increase in signal with dilution, followed by a decrease.
-
Determine the Optimal Dilution: Identify the dilution that falls within the linear range of your assay's standard curve. Use this dilution factor for all subsequent measurements of similar high-concentration samples.
Data Presentation: Sample Dilution Analysis
Use the following table to record and analyze your data from the serial dilution experiment.
| Dilution Factor | Measured Signal (e.g., Absorbance) | Calculated Concentration (from Standard Curve) | Corrected Concentration (Calculated Conc. x Dilution Factor) |
| 1:10 | |||
| 1:100 | |||
| 1:1000 | |||
| 1:10,000 | |||
| 1:100,000 |
Strategy 2: Modifying the Assay Protocol
If sample dilution is not feasible or does not resolve the issue, modifying the assay protocol can be an effective strategy.
Experimental Protocol: Two-Step Assay Protocol
Converting a one-step sandwich assay to a two-step protocol can eliminate the hook effect.[5][6] This involves sequential incubations with the analyte and the detection antibody, with a wash step in between.
-
Analyte Incubation: Add your samples (and standards) to the antibody-coated wells and incubate to allow the analyte to bind to the capture antibody.
-
Wash Step: Wash the wells thoroughly to remove any unbound analyte.[6]
-
Detection Antibody Incubation: Add the enzyme-linked detection antibody and incubate to allow it to bind to the captured analyte.
-
Final Wash and Detection: Wash the wells again to remove any unbound detection antibody, then add the substrate and measure the signal.
By washing away the excess unbound analyte before adding the detection antibody, you prevent the saturation of the detection antibody in the solution, thus mitigating the hook effect.[6]
Visualizing the Hook Effect and Solutions
The following diagrams illustrate the mechanism of the hook effect and the workflow for overcoming it.
Caption: Mechanism of the hook effect in a one-step sandwich assay.
Caption: Workflow for troubleshooting the hook effect.
Caption: Targeted protein degradation pathway involving the compound.
References
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO and similar PROTAC® molecules. Our goal is to help you overcome common challenges and optimize your experimental workflow for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a specialized E3 ligase ligand-linker conjugate.[1] It is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of an (S,R,S)-AHPC moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a rigid bicyclo[2.2.2]octane linker that terminates in an aldehyde (CHO) functional group. This aldehyde allows for the covalent attachment of a warhead that targets a specific protein of interest for degradation.
Q2: Why is the linker important in a PROTAC?
The linker is a critical component of a PROTAC as it connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[2] Its length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4]
Q3: What are the advantages of using a rigid bicyclo[2.2.2]octane linker?
Rigid linkers, such as those containing a bicyclo[2.2.2]octane moiety, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[4] This can potentially increase the potency and selectivity of the PROTAC. Additionally, the bicyclo[2.2.2]octane structure is a bioisostere for a para-substituted phenyl ring and can improve a molecule's physicochemical properties, such as aqueous solubility, and reduce lipophilicity.
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at higher concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. A well-designed linker can enhance the stability of the ternary complex, creating positive cooperativity where the binding of the first protein increases the affinity for the second. This can make the ternary complex more stable and mitigate the hook effect.
Q5: What are the key parameters for quantifying PROTAC efficacy?
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][3]
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and experimental use of PROTACs containing the this compound linker.
Problem 1: Low or No Target Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties : Due to their large molecular weight, PROTACs can have poor cell permeability.[5] The rigid bicyclo[2.2.2]octane linker, while potentially improving solubility, can also impact permeability. 2. Cellular Target Engagement Assay : Use techniques like CETSA (Cellular Thermal Shift Assay) or NanoBRET™ to confirm that the PROTAC is binding to its target within the cell.[5] A lack of engagement strongly suggests a permeability issue. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays : Conduct in vitro assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure the formation and stability of the ternary complex.[6][7] 2. Optimize Linker Length : The length of the bicyclo[2.2.2]octane linker is critical. A linker that is too short may cause steric hindrance, while one that is too long may not facilitate a productive orientation for ubiquitination. It is often necessary to synthesize a series of PROTACs with varying linker lengths to find the optimal distance. |
| Incorrect E3 Ligase in Target Cells | 1. Confirm E3 Ligase Expression : Verify that the VHL E3 ligase is expressed in your target cell line using Western blot or qPCR. |
Problem 2: Poor Aqueous Solubility
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity and Molecular Weight | 1. Measure Solubility : Perform kinetic or thermodynamic solubility assays to determine the solubility limit of your PROTAC in your experimental buffer.[3] 2. Formulation Strategies : For in vitro assays, consider using solubilizing agents. For in vivo studies, amorphous solid dispersions with polymers can be explored.[3][8] |
| Rigid Linker Characteristics | 1. Linker Modification : While the bicyclo[2.2.2]octane core is rigid, the chains connecting it to the warhead and the (S,R,S)-AHPC moiety can be modified. Incorporating polar groups like ethers or amides can help to balance the hydrophobicity.[4] 2. Computational Modeling : Use molecular modeling to predict how linker modifications might impact both solubility and the conformation of the ternary complex before undertaking extensive synthesis.[8] |
Problem 3: Synthetic or Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Low Coupling Yield | 1. Optimize Coupling Reaction : The final step in synthesizing the PROTAC often involves forming an amide or other bond between the linker's aldehyde (after conversion to a suitable functional group like a carboxylic acid or amine) and the warhead. Experiment with different coupling reagents, bases, and reaction temperatures to improve the yield. 2. Protecting Group Strategy : Ensure that the protecting groups on the (S,R,S)-AHPC moiety and the warhead are compatible with the coupling conditions and can be removed without affecting the final molecule. |
| Difficulty in Purification | 1. Chromatography Optimization : PROTACs can be challenging to purify due to their poor solubility and tendency to streak on silica (B1680970) gel. Test different solvent systems for column chromatography, and consider reverse-phase HPLC for final purification. 2. Recrystallization : For solid compounds, recrystallization can be an effective purification method. Screen various solvents to find one in which the PROTAC is soluble when hot but sparingly soluble when cold. |
Data Presentation
The optimization of the linker is often an empirical process requiring the synthesis and testing of a library of PROTACs with varying linker lengths and compositions. The following tables provide representative data on how linker modifications can impact degradation efficacy.
Table 1: Representative Impact of Rigid Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | Bicyclo[2.2.2]octane-Alkyl | 10 | >1000 | <20 | HEK293 | VHL |
| PROTAC 2 | Bicyclo[2.2.2]octane-Alkyl | 14 | 150 | 85 | HEK293 | VHL |
| PROTAC 3 | Bicyclo[2.2.2]octane-Alkyl | 18 | 25 | >95 | HEK293 | VHL |
| PROTAC 4 | Bicyclo[2.2.2]octane-Alkyl | 22 | 250 | 80 | HEK293 | VHL |
Note: This table is a representative example based on general principles of PROTAC optimization and does not represent data for a specific published series of bicyclo[2.2.2]octane-linked PROTACs. A minimum linker length is often required to avoid steric clash, and degradation efficiency typically decreases when the linker becomes too long.[9]
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | PROTAC-PEG | Moderate |
| Rigid (Piperazine-containing) | PROTAC-Rigid | High |
This table illustrates that rigid linkers can sometimes lead to more potent degradation, potentially by reducing the entropic penalty of forming the ternary complex.[9]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol provides a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein and VHL
-
PROTACs with varying linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment :
-
Plate cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDC or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the DC50 and Dmax values from the dose-response curves.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a method to measure the kinetics and affinity of PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., Series S Sensor Chip CM5 or a streptavidin-coated chip if using a biotinylated protein)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
-
Purified, biotinylated VHL E3 ligase complex
-
Purified target protein
-
PROTACs with varying linker lengths
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
E3 Ligase Immobilization :
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the biotinylated VHL E3 ligase complex onto the streptavidin-coated sensor chip surface to an appropriate density.
-
Block any remaining active sites.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase) :
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VHL surface to measure the kinetics of the binary interaction (kon and koff).
-
Regenerate the sensor surface between injections if necessary.
-
Calculate the binary affinity (KD) from the kinetic parameters.
-
-
Ternary Complex Analysis :
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
For each PROTAC dilution, prepare a solution containing the PROTAC pre-incubated with a near-saturating concentration of the target protein.
-
Inject the pre-incubated PROTAC-target protein mixtures over the immobilized VHL surface.[10]
-
Measure the kinetics of ternary complex formation.
-
-
Data Analysis :
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the kinetic parameters for both binary and ternary interactions.
-
Calculate the affinity (KD) for the ternary complex.
-
Determine the cooperativity factor (α) by dividing the binary KD by the ternary KD. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for linker selection and optimization.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO Degraders
Welcome to the technical support center for (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO and related PROTAC® degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the cell permeability and overall efficacy of their targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in cellular assays?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a specific target protein. It is composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead that binds to the protein of interest.[1][2] A primary challenge with this and many other PROTACs is their high molecular weight and large polar surface area, which can lead to poor cell permeability and limit their effectiveness in cellular assays.[3][4]
Q2: My this compound degrader shows potent biochemical activity but poor cellular degradation. What are the likely causes?
A2: A discrepancy between biochemical and cellular activity often points towards issues with cell permeability.[5] While the degrader can effectively form a ternary complex with the target protein and E3 ligase in a cell-free environment, it may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential causes include active efflux from the cell or rapid intracellular metabolism of the degrader.
Q3: What are the initial steps to troubleshoot poor degradation observed with my PROTAC?
A3: A systematic approach is recommended.[5] First, confirm the lack of degradation using a reliable method like Western Blotting or an in-cell target engagement assay (e.g., CETSA or NanoBRET™).[5] Next, assess the cell permeability of your compound using assays like PAMPA or Caco-2.[6][7] It is also crucial to investigate the formation of the ternary complex within the cell, for which co-immunoprecipitation can be a useful technique.[5]
Q4: How can I improve the cell permeability of my this compound degrader?
A4: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: Modifying the linker is a common approach. This can involve altering its length, rigidity, or lipophilicity.[8][9] For instance, replacing a polyethylene (B3416737) glycol (PEG) linker with a hydrocarbon chain may improve permeability.[10]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[8][11]
-
Formulation with Nanoparticles: Encapsulating the PROTAC in lipid-based nanoparticles or polymeric micelles can facilitate its entry into cells.[12]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, thereby improving membrane passage.[9]
Q5: Which assays are recommended for quantifying the cell permeability of my degrader?
A5: The choice of assay depends on the specific information required and the desired throughput.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[6][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[6][7]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this cell-based method is often used to assess permeability and identify if the compound is a substrate for efflux transporters.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low target degradation in cells, but high biochemical activity. | Poor cell permeability. | 1. Perform a PAMPA or Caco-2 assay to quantify permeability. 2. If permeability is low, consider linker modification or a prodrug approach. 3. Evaluate if the compound is a substrate for efflux pumps using a Caco-2 or MDCK assay with specific inhibitors. |
| High variability in degradation between experiments. | Inconsistent cell health or passage number. Compound precipitation in media. | 1. Ensure consistent cell culture conditions and use cells within a defined passage number range. 2. Check the solubility of the degrader in the cell culture medium. Consider using a different solvent or formulation. |
| Degradation is observed only at very high concentrations. | Low intrinsic permeability and/or high efflux. | 1. Attempt to improve permeability through chemical modification. 2. Co-incubate with a known efflux pump inhibitor to see if degradation is enhanced. |
| Degradation is observed at early time points but the protein level recovers quickly. | Rapid resynthesis of the target protein. Metabolic instability of the degrader. | 1. Perform a time-course experiment to understand the kinetics of degradation and resynthesis. 2. Assess the metabolic stability of the degrader in liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-infused filter membrane)
-
Donor and acceptor plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of the lipid (e.g., 20 mg/mL phosphatidylcholine in dodecane).
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by dissolving the degrader in PBS at a known concentration.
-
Fill the acceptor plate wells with fresh PBS.
-
Add the donor solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (VA / (Area × Time)) × ([Drug]acceptor / ([Drug]donor - [Drug]acceptor))
Data Interpretation:
| Compound | Papp (x 10-6 cm/s) | Permeability Classification |
| High Permeability Control | > 10 | High |
| Low Permeability Control | < 1 | Low |
| This compound | (Experimental Value) | - |
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and active transport of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability test.
-
For apical to basolateral (A to B) permeability: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the degrader solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
For basolateral to apical (B to A) permeability: a. Follow the same procedure, but add the degrader to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
Analyze the concentration of the degrader in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio (PappB-A / PappA-B).
Data Interpretation:
| Compound | Papp (A to B) (x 10-6 cm/s) | Papp (B to A) (x 10-6 cm/s) | Efflux Ratio |
| High Permeability Control | > 10 | - | - |
| Efflux Substrate Control | < 5 | > 10 | > 2 |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]
Visualizations
Caption: Mechanism of action for a PROTAC degrader.
Caption: Troubleshooting workflow for poor PROTAC efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting failed degradation with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO, an E3 ligase ligand-linker conjugate used in targeted protein degradation.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound classified as an E3 ubiquitin ligase ligand-linker conjugate.[1][2][3][4] Its principal role is in the field of targeted protein degradation, specifically as a component of Proteolysis Targeting Chimeras (PROTACs).[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][9][10] This compound provides the linker and the E3 ligase-binding moiety, which is then typically attached to a ligand for a specific protein of interest.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the compound in powder form should be stored at -20°C for up to three years.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is crucial to avoid repeated freeze-thaw cycles.
Q3: What are the key structural features of this molecule?
This molecule comprises three main components:
-
(S,R,S)-AHPC: This is a ligand that binds to an E3 ubiquitin ligase.
-
bicyclo[2.2.2]octane: This rigid, three-dimensional hydrocarbon structure serves as a linker.[11][12] Its rigidity helps to control the spatial orientation of the two ends of the PROTAC molecule.
-
-CHO (aldehyde): This functional group allows for covalent linkage to a ligand for the protein of interest.
Q4: What safety precautions should be taken when handling this compound?
Troubleshooting Failed Degradation Experiments
This section addresses common issues encountered during protein degradation experiments using PROTACs constructed from this compound.
Issue 1: No or low degradation of the target protein.
This is a frequent challenge in PROTAC-mediated degradation assays. The underlying causes can be multifaceted, ranging from issues with the compound itself to problems with the experimental setup.
| Possible Cause | Suggested Solution |
| Compound Instability/Degradation | Verify the integrity of the compound using analytical techniques like LC-MS or NMR. Ensure proper storage conditions have been maintained.[1] Synthesize or procure a fresh batch if degradation is suspected. |
| Poor Cell Permeability | PROTACs can have high molecular weights, which may limit their ability to cross cell membranes.[7] Consider performing a cellular uptake assay. If permeability is low, chemical modifications to the linker or ligands may be necessary. |
| Suboptimal Concentration (Hook Effect) | At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[6] Perform a dose-response curve over a wide range of concentrations, including very low ones, to identify the optimal concentration for degradation. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for ubiquitination.[6][7] The geometry of the linker is critical.[11][12] If possible, model the ternary complex to assess the suitability of the linker length and rigidity. Biochemical assays, such as co-immunoprecipitation, can be used to confirm ternary complex formation. |
| Low E3 Ligase Expression in Cell Line | The chosen cell line may not express sufficient levels of the E3 ligase that the AHPC moiety binds to. Confirm the expression level of the relevant E3 ligase in your cell line via western blot or qPCR. |
| Proteasome Inhibition | If other cellular processes are inhibiting the proteasome, degradation will be blocked. As a control, co-treat cells with the PROTAC and a known proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target protein would confirm that the upstream steps of the degradation pathway are functional.[6] |
Issue 2: Observed Cell Toxicity.
Cell death can confound the interpretation of degradation experiments.
| Possible Cause | Suggested Solution |
| Compound Insolubility | Poor solubility can lead to compound precipitation and non-specific toxicity.[6] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitation. |
| Off-Target Effects | The PROTAC may be degrading other essential proteins, leading to cytotoxicity.[6] A global proteomics study can help identify off-target effects. Shorter treatment times may help to distinguish direct targets from downstream effects.[8] |
| Inherent Toxicity of the Moiety | The aldehyde functional group or the bicyclo[2.2.2]octane core could have some inherent toxicity at higher concentrations. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess the compound's toxicity profile.[6] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at a concentration that shows significant degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting, probing for the target protein, the E3 ligase, and the PROTAC (if an antibody against a tag is available). The presence of all three components in the eluate confirms the formation of the ternary complex.
Visualizations
Caption: Troubleshooting workflow for failed degradation experiments.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. targetmol.com [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. escholarship.org [escholarship.org]
- 9. excelra.com [excelra.com]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Stability of Bicyclo[2.2.2]octane (BCO) Linkers
Welcome to the technical support center for bicyclo[2.2.2]octane (BCO) linkers. This resource is designed for researchers, scientists, and drug development professionals to address potential in vivo stability challenges when using BCO moieties in their molecular designs. While BCO is often employed to enhance metabolic stability compared to aromatic linkers, unexpected metabolic events can occur. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the bicyclo[2.2.2]octane (BCO) core itself susceptible to cleavage in vivo?
A1: The bicyclo[2.2.2]octane core is a saturated, bridged cyclic system characterized by high chemical and thermal stability. Under normal physiological conditions, the C-C single bonds of the BCO cage are not readily cleaved by metabolic enzymes. The stability of the cage itself is a primary reason for its use as a metabolically robust linker. Issues with in vivo stability are more likely to arise from metabolic transformations of substituents attached to the BCO core or at sterically accessible positions on the cage, rather than the fragmentation of the core structure.
Q2: What are the most likely metabolic pathways for a BCO-containing linker?
A2: The primary metabolic pathway for aliphatic hydrocarbons, including BCO, is oxidation, mediated largely by cytochrome P450 (CYP) enzymes.[1][2][3] The most common transformation is hydroxylation, where a hydroxyl group (-OH) is introduced at a carbon atom. The position of hydroxylation is influenced by steric accessibility and the electronic environment. Bridgehead positions of the BCO core are generally less susceptible to metabolism due to steric hindrance.
Q3: How can I predict the metabolic "soft spots" on my BCO-containing molecule?
A3: Identifying metabolic "soft spots" early can guide the design of more stable molecules.[4][5] Several approaches can be employed:
-
In Silico Prediction: Computational tools can predict sites of metabolism based on known CYP enzyme substrate specificities and the three-dimensional structure of your compound.
-
In Vitro Metabolic Assays: Incubating your compound with liver microsomes (which contain a high concentration of CYP enzymes) or hepatocytes can reveal the primary metabolites.[6]
-
Literature Review: Examining metabolic data for structurally similar compounds can provide insights into likely metabolic pathways.
Q4: Can the replacement of a phenyl ring with a BCO linker always guarantee improved metabolic stability?
A4: While replacing a phenyl ring with a BCO linker is a common strategy to improve metabolic stability by avoiding aromatic oxidation, it does not offer an absolute guarantee.[7] The overall stability of the molecule depends on the entire structure, including the nature and position of substituents on the BCO linker. In some cases, the BCO moiety may introduce new, albeit different, metabolic liabilities. However, studies have shown significant improvements in metabolic stability in many cases. For instance, the incorporation of a BCO core into the drug Imatinib increased its metabolic stability in human liver microsomes.[8]
Troubleshooting Guide
Problem 1: My BCO-linked compound shows unexpected metabolic instability in in vivo models.
-
Possible Cause: Hydroxylation of the BCO core or its substituents by cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Metabolite Identification: Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human). Analyze the incubation mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.[9][10] This will pinpoint the site of metabolic modification.
-
Structural Modification: Once the metabolic "soft spot" is identified, consider structural modifications to block this position. A common strategy is the introduction of a fluorine atom at the site of hydroxylation, as the C-F bond is much more resistant to oxidative cleavage than a C-H bond.[1]
-
Alter Substituents: If metabolism is occurring on a substituent, consider modifying the substituent to a more metabolically stable group.
-
Problem 2: I am observing high variability in pharmacokinetic (PK) data for my BCO-linked compound.
-
Possible Cause: Poor aqueous solubility leading to variable absorption, or unanticipated metabolism.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP/LogD) of your compound. Poor solubility can be a significant contributor to inconsistent PK data. The BCO core itself is lipophilic, and the overall solubility will be influenced by the attached functional groups.
-
Formulation Optimization: If solubility is low, consider formulation strategies such as using co-solvents, cyclodextrins, or creating a salt form if an ionizable group is present.
-
Re-evaluate Metabolism: As with direct instability, unexpected metabolism can lead to variable exposure. Follow the metabolite identification steps outlined in Problem 1.
-
Problem 3: The in vitro metabolic stability in liver microsomes is good, but the compound is still cleared rapidly in vivo.
-
Possible Cause:
-
Non-CYP Mediated Metabolism: The clearance may be driven by metabolic pathways not present in liver microsomes, such as phase II conjugation reactions (e.g., glucuronidation) that are more active in hepatocytes, or metabolism by other enzymes.
-
Transporter-Mediated Clearance: The compound may be a substrate for efflux transporters in the liver or kidney, leading to rapid elimination from the body.
-
Plasma Instability: Although less common for the BCO core itself, attached functional groups could be susceptible to hydrolysis by plasma esterases or other enzymes.
-
-
Troubleshooting Steps:
-
Hepatocyte vs. Microsome Stability: Compare the metabolic stability of your compound in both liver microsomes and plated hepatocytes. A significantly higher clearance in hepatocytes suggests the involvement of phase II metabolism or other non-microsomal pathways.
-
Plasma Stability Assay: Incubate your compound in plasma from the relevant species and monitor its concentration over time to rule out plasma instability.
-
Transporter Interaction Studies: Use in vitro assays to determine if your compound is a substrate for key drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Data Presentation
Table 1: Impact of Phenyl-to-BCO Replacement on Metabolic Stability
| Parent Compound | Bioisosteric Replacement | System | Parameter | Result | Reference |
| Imatinib (phenyl) | Imatinib (BCO) | Human Liver Microsomes | Intrinsic Clearance (CLint) | 28 mg/(min•μL) vs. 16 mg/(min•μL) | [8] |
| Vorinostat (phenyl) | Vorinostat (2-oxabicyclo[2.2.2]octane) | Human Liver Microsomes | Intrinsic Clearance (CLint) | - | [11] |
Note: The replacement in Vorinostat involved a heteroatom-containing BCO analogue, which also resulted in improved metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of a BCO-linked compound by phase I enzymes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes from the desired species (e.g., human, mouse).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to stop enzymatic activity and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the rate constant of degradation (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
-
Mandatory Visualizations
Caption: Workflow for in vitro metabolic stability assessment.
Caption: Troubleshooting logic for BCO linker instability.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thesis.unipd.it [thesis.unipd.it]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO based PROTACs
Disclaimer: The following information is based on general principles and common issues observed with Proteolysis Targeting Chimeras (PROTACs). As of the last update, specific off-target effects attributed to the (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO linker component have not been extensively documented in publicly available literature. The off-target profile of a PROTAC is primarily determined by its target-binding warhead and its E3 ligase recruiter.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with our PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
Warhead Specificity: The target-binding ligand (warhead) may have affinity for proteins other than the intended target, leading to their degradation.[1]
-
E3 Ligase Ligand Effects: The E3 ligase binder, especially those based onthalidomide analogs like pomalidomide, can have intrinsic activity, such as the degradation of certain zinc-finger proteins.[2][3][4]
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Ternary Complex Formation: The formation of a stable ternary complex (Target-PROTAC-E3 ligase) is crucial for degradation. Off-target proteins may fortuitously form productive ternary complexes.
-
Downstream Signaling: The degradation of the intended target can perturb signaling pathways, leading to changes in the expression of other proteins that are not direct off-targets.[2]
Q2: We are observing the "hook effect" in our experiments. What is it and how can we mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[5]
Q3: How can we distinguish between direct off-targets and downstream effects of target degradation?
A3: Differentiating between direct and indirect effects can be achieved by:
-
Time-Course Experiments: Direct off-target degradation is typically a rapid process. Performing a short-duration treatment (e.g., < 6 hours) can help identify direct targets before significant downstream signaling changes occur.[6]
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Transcriptomics: RNA-sequencing can be used to determine if changes in protein levels are a result of protein degradation or transcriptional regulation.[2] Direct off-targets should see a decrease in protein levels without a corresponding change in mRNA levels.
-
Negative Controls: Using a negative control PROTAC (e.g., one with a mutated E3 ligase binder) can help confirm that the observed effects are dependent on the formation of a productive ternary complex.[7]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation results between experiments | Cell passage number, confluency, or overall cell health can affect the ubiquitin-proteasome system.[8] Instability of the PROTAC compound in the cell culture medium.[8] | Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[8] Assess the stability of your PROTAC in the experimental medium over the time course of the experiment.[8] |
| High cell toxicity observed | Off-target effects of the PROTAC. High concentration of the PROTAC or the solvent (e.g., DMSO).[2] | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[2] Lower the PROTAC concentration if possible and ensure the solvent concentration is not toxic to the cells.[2] |
| A potential off-target identified by proteomics does not validate by Western blot | Differences in the sensitivity of the assays. Poor quality or low specificity of the antibody used for Western blotting.[2] | Use quantitative proteomics data to guide the selection of a highly specific and sensitive antibody.[2] If available, confirm antibody specificity using knockout/knockdown cell lines.[2] |
| PROTAC shows off-target effects | The target-binding warhead is not selective enough. The linker length or composition is suboptimal. The choice of E3 ligase results in off-target ternary complex formation.[8] | Consider using a more selective binder for your protein of interest.[8] Systematically vary the linker length and composition to improve selectivity.[8] Test a PROTAC that utilizes a different E3 ligase (e.g., CRBN instead of VHL).[8] |
Quantitative Data Summary
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Identification
| Protein | Gene | Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| Target Protein | TGT | -4.5 | < 0.001 | Intended Target |
| Off-Target A | OT_A | -3.8 | < 0.005 | Potential Direct Off-Target |
| Off-Target B | OT_B | -2.1 | < 0.05 | Potential Direct Off-Target |
| Signaling Protein X | SP_X | 2.5 | < 0.05 | Potential Downstream Effect |
| Housekeeping Protein | HKP | -0.1 | > 0.5 | No significant change |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Protein | Treatment | Melting Temperature (°C) | ΔTm (°C) | Interpretation |
| Target Protein | Vehicle | 52.1 | - | Baseline |
| Target Protein | PROTAC | 56.3 | +4.2 | Target Engagement |
| Off-Target A | Vehicle | 48.5 | - | Baseline |
| Off-Target A | PROTAC | 51.2 | +2.7 | Off-Target Engagement |
| Control Protein | Vehicle | 61.3 | - | Baseline |
| Control Protein | PROTAC | 61.4 | +0.1 | No Engagement |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the optimal concentration of the PROTAC and a vehicle control for a predetermined time (e.g., 6 hours for direct effects).[2]
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).[9]
-
Isobaric Labeling (e.g., TMT): Label the peptides from each treatment condition with isobaric tags for multiplexed analysis.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2][9]
-
Data Analysis: Identify and quantify proteins using appropriate software. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]
Western Blotting for Off-Target Validation
-
Sample Preparation: Treat cells with the PROTAC and controls, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm the degradation observed in the proteomics experiment.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment and Heating: Treat intact cells with the PROTAC or vehicle control. Heat the cell suspensions to a range of temperatures.[9]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[9]
-
Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry. The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability indicates target engagement.[9]
Visualizations
Caption: Experimental workflow for off-target identification and validation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential impact of PROTAC on on-target and off-target signaling pathways.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Stability with Bicyclo[2.2.2]octane Linkers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing rigid bicyclo[2.2.2]octane (BCO) linkers in the development of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the optimization of ternary complexes using BCO linkers.
Issue 1: High binary affinity but no target degradation.
Question: My PROTAC binds strongly to both the target protein and the E3 ligase in individual assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer: This is a common challenge that often points to problems with the formation of a productive ternary complex.[1] The rigid nature of the BCO linker makes the geometry of this complex critical.
-
Suboptimal Linker Geometry: The BCO linker, while providing rigidity, may orient the target protein and E3 ligase in a way that prevents the transfer of ubiquitin to the target's lysine (B10760008) residues.[1][2] The exit vectors from the BCO core are crucial and may be causing steric hindrance.[3][4]
-
Incorrect Linker Length: Even with a rigid core, the overall linker length might be too short, causing steric clashes, or too long, failing to bring the proteins into effective proximity.[5]
-
Lack of Positive Cooperativity: The interactions within the ternary complex may not be strong enough to stabilize it over the individual binary complexes. Positive cooperativity (α > 1), where the binding of one protein enhances the affinity for the other, is highly desirable for efficient degradation.[4]
Troubleshooting Workflow:
A systematic approach is essential to diagnose the issue. The following workflow can help identify the problem.
Issue 2: A significant "hook effect" is observed.
Question: My PROTAC shows target degradation at low concentrations, but the effect diminishes at higher concentrations. How can I address this with a BCO linker?
Answer: The "hook effect" is characteristic of PROTACs and occurs when high concentrations favor the formation of non-productive binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex.[2][6] While inherent to the mechanism, its severity can be influenced by linker design.
-
Solutions:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[2]
-
Enhance Cooperativity: A highly cooperative PROTAC will form a stable ternary complex even at higher concentrations, mitigating the hook effect.[2] The rigidity of the BCO linker can be advantageous here if it facilitates favorable protein-protein interactions.[7]
-
Biophysical Correlation: Use assays like TR-FRET or AlphaLISA to measure ternary complex formation across the same concentration range as your degradation experiment.[8] This helps correlate the peak of complex formation with the peak of degradation, confirming the hook effect's mechanism.
-
Frequently Asked Questions (FAQs)
Q1: Why choose a rigid bicyclo[2.2.2]octane (BCO) linker over a flexible PEG linker?
A1: While flexible linkers like PEG can easily accommodate ternary complex formation, rigid linkers like BCO offer distinct advantages. They can reduce the entropic penalty of forming the ternary complex by pre-organizing the binding elements into a productive conformation.[4] This can lead to higher potency and potentially improved selectivity. BCO moieties are also valued for their ability to impart improved metabolic stability.[9]
Q2: How do I select the attachment points on the BCO linker?
A2: The choice of attachment points (exit vectors) is critical for rigid linkers. The selection should be guided by computational modeling and analysis of solvent-exposed areas on the surface of the target and E3 ligase proteins.[5][7] The goal is to orient the proteins to maximize favorable protein-protein interactions and ensure the E3 ligase's active site is positioned near accessible lysine residues on the target protein.[2]
Q3: What does "cooperativity" mean in this context, and how is it measured?
A3: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.
-
α > 1 (Positive Cooperativity): The two proteins "cooperate" to stabilize the ternary complex. This is the ideal scenario.[4]
-
α = 1 (No Cooperativity): The binding events are independent.
-
α < 1 (Negative Cooperativity): The binding of one protein hinders the binding of the other, often due to steric clashes.[4]
Cooperativity is calculated from the dissociation constants (Kd) of the binary and ternary complexes, typically measured using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[4]
Q4: What are the best assays to confirm and quantify ternary complex formation and stability?
A4: A multi-assay approach is recommended.
-
Proximity Assays (TR-FRET, AlphaLISA): Excellent for high-throughput screening and determining the potency of complex formation (EC50).[8][10]
-
Affinity/Thermodynamics (SPR, ITC): Provide detailed quantitative data on binding affinities (Kd) and thermodynamics, allowing for the calculation of cooperativity.[4]
-
In-Cell Confirmation (Co-IP, NanoBRET): Crucial for confirming that the ternary complex forms within the complex cellular environment.[6][11]
Quantitative Data Summary
The effectiveness of a BCO linker is determined by its impact on ternary complex stability and subsequent cellular activity. The table below presents hypothetical data for a series of PROTACs to illustrate key optimization parameters.
| Compound ID | Linker Moiety | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Kd (TC) | Cooperativity (α) | Cellular DC50 | Dmax |
| PROTAC-PEG | Flexible PEG-4 | 50 nM | 120 nM | 30 nM | 1.7 | 75 nM | 90% |
| PROTAC-BCO-1 | BCO (1,4-para) | 55 nM | 110 nM | 150 nM | 0.4 | >1 µM | <10% |
| PROTAC-BCO-2 | BCO (1,3-meta) | 60 nM | 125 nM | 8 nM | 7.5 | 12 nM | >95% |
| PROTAC-BCO-3 | BCO (1,2-ortho) | 50 nM | 130 nM | 95 nM | 0.5 | >1 µM | <15% |
-
DC50: Concentration for 50% maximal degradation.
-
Dmax: Maximum percentage of target degradation.
-
Analysis: In this example, PROTAC-BCO-1 and PROTAC-BCO-3 likely form sterically hindered, unproductive complexes (negative cooperativity). PROTAC-BCO-2, however, achieves a highly stable ternary complex due to favorable protein-protein interactions enabled by its specific geometry, resulting in high positive cooperativity and potent cellular degradation.
Experimental Protocols & Methodologies
Protocol 1: Ternary Complex Formation Assessment by AlphaLISA
This protocol outlines the general steps for using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect ternary complex formation.[8]
Objective: To quantify the proximity between a tagged target protein and a tagged E3 ligase induced by a BCO-linked PROTAC.
Materials:
-
Tagged Target Protein (e.g., GST-tagged)
-
Tagged E3 Ligase Complex (e.g., FLAG-tagged)
-
BCO-PROTAC compound series
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the target protein and E3 ligase complex at a fixed concentration (e.g., 1-5 nM) determined from initial cross-titration experiments.[8]
-
Reaction Assembly: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions. Include controls with no PROTAC.
-
Complex Formation: Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Bead Addition: Add the Anti-GST Acceptor beads, followed by the Anti-FLAG Donor beads. A final incubation in the dark is required (e.g., 60 minutes at room temperature).
-
Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is expected, with the peak indicating the optimal concentration for ternary complex formation.[8]
Protocol 2: In-Cell Ternary Complex Confirmation by Co-Immunoprecipitation (Co-IP)
This protocol describes a two-step Co-IP to verify the formation of the Target-PROTAC-E3 complex within a cellular context.[11][12]
Objective: To immunoprecipitate one member of the complex from cell lysate and detect the other co-precipitating members.
Procedure:
-
Cell Treatment: Culture cells (e.g., HEK293T) and treat them with the BCO-PROTAC at its optimal degradation concentration for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
First Immunoprecipitation (IP): Add an antibody against the first protein (e.g., anti-Target Protein antibody) to the clarified lysate. Incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein (to confirm IP) and the E3 ligase (to confirm co-IP). A band for the E3 ligase in the PROTAC-treated sample, but not the control, indicates in-cell ternary complex formation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an E3 ligase ligand-linker conjugate.[1][2] It is a component used in the development of Proteolysis Targeting Chimeras (PROTACs). Its primary role is to recruit an E3 ligase, which then ubiquitinates a target protein, marking it for degradation by the proteasome. Common applications involve targeted protein degradation studies in drug discovery and chemical biology research.
Q2: What are the potential causes of high non-specific binding with this compound?
High non-specific binding (NSB) can arise from several factors related to the physicochemical properties of the compound and the assay conditions. The bicyclo[2.2.2]octane moiety may introduce hydrophobicity, leading to interactions with plasticware and non-target proteins.[3] Additionally, the aldehyde functional group could potentially react non-specifically with cellular components. Other general causes include suboptimal buffer composition, inappropriate protein concentrations, and insufficient blocking of non-specific sites.[4]
Q3: Why is it critical to minimize non-specific binding?
Minimizing non-specific binding is crucial for obtaining accurate and reproducible data. High background signals from NSB can obscure the true specific binding signal, leading to a reduced signal-to-noise ratio.[4][5] This can result in inaccurate determination of binding affinities (e.g., Kd, IC50), false positives or negatives in screening campaigns, and misinterpretation of structure-activity relationships. An ideal assay should have specific binding that accounts for at least 80% of the total binding.[4]
Troubleshooting Guide for High Non-Specific Binding
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound.
Issue 1: High Background Signal Across All Assay Wells
High background noise is often indicative of the compound binding to components of the assay system other than the intended target.
Initial Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high non-specific binding.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer.[6][7] | The bicyclo[2.2.2]octane group can cause hydrophobic sticking to plates and non-target proteins. Detergents disrupt these interactions.[7] |
| Electrostatic Interactions | Increase the ionic strength of the buffer by adding 50-200 mM NaCl.[6][8] | Higher salt concentrations can shield charged surfaces on proteins and the compound, reducing non-specific charge-based binding.[8] |
| Suboptimal pH | Adjust the buffer pH. A pH close to the isoelectric point of the target protein can minimize charge-related NSB.[8] | The charge of both the compound and interacting proteins is pH-dependent. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 0.1-1% BSA or casein).[7] Consider using a different blocking agent.[9] | Blocking agents occupy potential non-specific binding sites on assay plates and other surfaces.[10] |
| Compound Adhesion to Labware | Use low-protein-binding plates and tubes.[4] Pre-treating plates with a blocking buffer can also help. | Standard plastics can have hydrophobic surfaces that non-specifically bind compounds. |
Issue 2: Inconsistent or Irreproducible Binding Data
Variability between replicate wells or experiments can be a symptom of underlying non-specific binding issues.
Logical Flow for Improving Reproducibility
Caption: Key steps to enhance the reproducibility of binding assays.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Extended Incubation Time | Perform a time-course experiment to find the optimal incubation time where specific binding is at equilibrium but NSB has not significantly increased.[7] | Prolonged incubation can lead to an increase in non-specific interactions. |
| High Incubation Temperature | Consider lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C).[7] | Hydrophobic interactions are often weaker at lower temperatures, which can reduce NSB. This may require longer incubation times to reach equilibrium. |
| Ineffective Washing | Increase the number of wash cycles (e.g., from 3 to 4-5) and use ice-cold wash buffer. Ensure filters do not dry out between washes.[4][7] | Thorough washing is critical for removing unbound or weakly bound compound without disrupting the specific ligand-receptor complex.[4] |
| Poor Quality of Protein/Membrane Prep | Ensure membrane preparations are of high quality with minimal contaminating proteins.[4] Use a consistent protein concentration across experiments. | Contaminating proteins in a membrane prep can be a major source of non-specific binding. |
Experimental Protocols
Protocol 1: Optimization of Assay Buffer Conditions
This protocol outlines a systematic approach to optimizing the assay buffer to reduce non-specific binding of this compound.
Workflow for Buffer Optimization
Caption: A parallel approach to optimizing key buffer components.
Methodology:
-
Establish Baseline: Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare Test Conditions: Create a matrix of buffer conditions by varying one component at a time:
-
Detergent Series: Prepare buffers with increasing concentrations of Tween-20 (0%, 0.01%, 0.025%, 0.05%, 0.1%).
-
Salt Series: Prepare buffers with increasing concentrations of NaCl (0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
pH Series: Prepare buffers with varying pH values (e.g., 6.5, 7.0, 7.4, 8.0, 8.5).
-
-
Run Assay: For each buffer condition, perform a binding assay including wells for:
-
Total Binding: Your protein source + labeled ligand (or your compound of interest).
-
Non-Specific Binding (NSB): Protein source + labeled ligand + a high concentration of an unlabeled competitor.
-
-
Analyze Data: Calculate the specific binding (Total Binding - NSB) for each condition.
-
Select Optimal Buffer: Choose the buffer composition that provides the highest signal-to-noise ratio (Specific Binding / Non-Specific Binding).
Summary of Buffer Optimization Parameters
| Parameter | Typical Range | Primary Target of NSB |
| Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Hydrophobic Interactions |
| Salt (e.g., NaCl) | 50 - 200 mM | Electrostatic Interactions |
| pH | 6.5 - 8.5 | Electrostatic Interactions |
| Blocking Agent (e.g., BSA) | 0.1% - 1% (w/v) | Surface Adsorption |
Protocol 2: Cell Membrane Preparation for Binding Assays
A high-quality membrane preparation is essential for minimizing non-specific binding to non-target proteins.
Methodology:
-
Cell Harvesting: Harvest cultured cells expressing the target receptor and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Nuclear Debris Removal: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step to wash away cytosolic proteins.
-
Final Preparation: Resuspend the final membrane pellet in the optimized binding buffer. Determine the protein concentration using a standard method like a BCA assay. Store aliquots at -80°C.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. swordbio.com [swordbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Validating target engagement of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs
Validating Target Engagement of VHL-Recruiting PROTACs: A Comparative Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3][4][5] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5][6] This guide focuses on the validation of target engagement for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a widely utilized ligase in PROTAC design due to its broad tissue expression.[1][6] While specific data for "(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO PROTACs" is not extensively available in public literature, this guide will provide a comparative framework using data from well-characterized VHL-recruiting PROTACs and contrast their performance with another major class, the Cereblon (CRBN)-recruiting PROTACs.
The core mechanism of a VHL-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[7][8][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4][5][8] Validating the engagement of the PROTAC with both the target protein and the E3 ligase is a critical step in the development of these molecules.
Comparative Performance of VHL- and CRBN-Recruiting PROTACs
The choice of E3 ligase can significantly impact a PROTAC's efficacy, selectivity, and degradation kinetics.[7][8][9] Both VHL and CRBN are the most frequently used E3 ligases in PROTAC development.[6] The following table summarizes key performance metrics for representative VHL- and CRBN-recruiting PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| VHL-based PROTACs | |||||||
| PROTAC 17 | VHL | BRD4 | Various | <1000 | >90 | - | [10] |
| Unnamed BRD4 PROTAC | VHL | BRD4 | Ovarian Cancer Cells | ~0.03 - 500 | - | - | [11] |
| CRBN-based PROTACs | |||||||
| PROTAC 1 | CRBN | BRD4 | Burkitt's Lymphoma | <1 | - | - | [10] |
| PROTAC 2 | CRBN | BRD4 | AML | 100 | - | - | [10] |
| PROTAC 3 | CRBN | BRD4 | RS4;11 | <0.3 | - | 0.051 | [10] |
| PROTAC 4 | CRBN | BRD4 | Various | Picomolar | - | - | [10] |
| PROTAC 5 | CRBN | BRD4 | BxPC3 | - | - | 165 | [10] |
| Compound 34 | CRBN | BRD4 | MDA-MB-231 | 60 | - | - | [12] |
| Compound 37 | CRBN | BRD4 | MDA-MB-231 | 62 | - | - | [12] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration for cell proliferation.
Experimental Protocols for Target Engagement Validation
Validating the mechanism of action of a PROTAC requires a series of well-designed experiments to confirm target engagement, E3 ligase recruitment, and proteasome-dependent degradation.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase (e.g., VHL) overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex.
Proteasome and E3 Ligase Inhibition Assays
Objective: To confirm that the observed protein degradation is dependent on the proteasome and the recruited E3 ligase.
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding the PROTAC.[13] Analyze the target protein levels by Western blotting. A rescue of protein degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
-
E3 Ligase Competition: Pre-treat cells with an excess of the free E3 ligase ligand (e.g., a VHL ligand) before adding the PROTAC.[7][8][9] This will compete with the PROTAC for binding to the E3 ligase and should prevent the degradation of the target protein. Analyze the target protein levels by Western blotting.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the PROTAC to the target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods. Binding of the PROTAC to the target protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures.
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in PROTAC-mediated protein degradation and its validation.
Caption: PROTAC-induced protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ashpublications.org [ashpublications.org]
A Comparative Analysis of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO and Other VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of the potency and efficacy of proteolysis-targeting chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a diverse array of ligands has been developed to recruit it. This guide provides an objective comparison of the VHL ligand (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO with other prominent VHL ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a VHL ligand is a key parameter that influences the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination and subsequent degradation of the target protein. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding.
While direct, head-to-head comparative binding affinity data for this compound is not extensively available in the public domain, we can infer its performance based on its core structure, (S,R,S)-AHPC, which is a derivative of the well-characterized VHL ligand VH032. The bicyclo[2.2.2]octane moiety is introduced as a linker attachment point.
Below is a summary of the binding affinities for key VHL ligands:
| Ligand | Core Structure | Binding Affinity (Kd) to VHL | Assay Method |
| This compound | (S,R,S)-AHPC (VH032 derivative) | Data not publicly available; expected to be in the nanomolar range based on the core structure. | - |
| VH032 | (S,R,S)-AHPC core | ~185 nM | Isothermal Titration Calorimetry (ITC) |
| VH298 | Novel cyanocyclopropane-containing scaffold | 80 - 90 nM | Isothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization Assay |
| (S,R,S)-AHPC (VH032-NH2) | (S,R,S)-AHPC | Not explicitly reported, but serves as the amine precursor to VH032 and other derivatives. | - |
Note: The binding affinity of a VHL ligand within a PROTAC molecule can be influenced by the linker and the target protein ligand due to potential cooperativity effects within the ternary complex.
VHL E3 Ligase Signaling Pathway
The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. PROTACs hijack this natural process to degrade other target proteins.
Caption: VHL signaling pathway and PROTAC-mediated degradation.
Experimental Protocols
Accurate determination of binding affinity and degradation efficacy is paramount in the development of VHL-based PROTACs. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
Workflow for TR-FRET Assay
Caption: Workflow for a typical VHL TR-FRET binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Prepare a master mix containing the GST-tagged VHL-ElonginB-ElonginC (VCB) complex, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled VHL ligand (acceptor).
-
-
Assay Procedure:
-
Dispense the serially diluted test compound into a low-volume 384-well plate.
-
Add the master mix to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) after a time delay using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand and an analyte, allowing for the determination of on-rates (ka), off-rates (kd), and the dissociation constant (Kd).
Workflow for SPR Analysis
Caption: Generalized workflow for SPR-based binding analysis.
Detailed Protocol:
-
Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject a solution of recombinant VHL protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the VHL ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized VHL surface at a constant flow rate. The association is monitored in real-time as an increase in the SPR signal (response units, RU).
-
Following the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand, observed as a decrease in the RU.
-
-
Regeneration and Data Analysis:
-
If necessary, inject a regeneration solution to remove all bound analyte from the sensor surface before the next injection.
-
Fit the resulting sensorgrams (plots of RU versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Degradation Assay (Western Blot)
This assay determines the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the protein of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC containing the this compound VHL ligand for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Conclusion
This compound, as a derivative of the established VH032 VHL ligand, is a promising component for the development of potent and effective PROTACs. While direct comparative data is limited, its performance is expected to be in the nanomolar range, comparable to other high-affinity VHL ligands like VH032 and VH298. The choice of VHL ligand for a specific PROTAC project will depend on a variety of factors, including the nature of the target protein, the linker, and the desired pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer a robust framework for the quantitative evaluation and comparison of this and other VHL ligands, enabling researchers to make informed decisions in the design and optimization of novel protein degraders.
Bicyclo[2.2.2]octane vs. Adamantane Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's architecture—its length, flexibility, and chemical composition—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker strategies, the incorporation of rigid scaffolds has gained significant attention for their potential to pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving pharmacological profiles.[2]
This guide provides an objective comparison of two prominent rigid linkers: bicyclo[2.2.2]octane (BCO) and adamantane (B196018). While direct head-to-head comparative studies of PROTACs featuring these linkers are not extensively available in the reviewed literature, this document synthesizes existing data on their physicochemical properties and their application in medicinal chemistry to provide a framework for rational PROTAC design.
The Role of Rigid Linkers in PROTAC Efficacy
Rigid linkers, such as those derived from BCO and adamantane, offer several theoretical advantages over their flexible counterparts (e.g., alkyl chains and polyethylene (B3416737) glycol). By reducing the conformational flexibility of the PROTAC, these linkers can lower the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3] This can lead to more stable and productive ternary complexes, a critical factor for efficient ubiquitination and subsequent degradation of the target protein.[4] Furthermore, the defined three-dimensional structures of rigid linkers can provide precise spatial orientation of the protein of interest (POI) and the E3 ligase, potentially enhancing selectivity and minimizing off-target effects.[4]
dot
Caption: General mechanism of PROTAC action highlighting the linker's role.
Physicochemical Properties: Bicyclo[2.2.2]octane vs. Adamantane
The choice between BCO and adamantane as a linker scaffold can significantly impact the physicochemical properties of the resulting PROTAC. These differences, summarized in the table below, can influence solubility, permeability, and metabolic stability.
| Property | Bicyclo[2.2.2]octane (BCO) | Adamantane |
| Structure | Bicyclic, less cage-like | Tricyclic, cage-like, diamondoid[4] |
| Lipophilicity (clogP) | Lower | Higher[4] |
| Fraction of sp3 carbons (Fsp3) | High | High |
| Molecular Shape | More linear and extended | More spherical and compact |
| Solubility | Generally higher than adamantane derivatives | Generally lower due to high lipophilicity[4] |
| Metabolic Stability | Generally considered stable | Highly stable due to its rigid, strain-free structure |
Adamantane's higher lipophilicity can enhance membrane permeability and cell penetration, which is a common challenge for the typically large PROTAC molecules.[4] However, this increased lipophilicity can also lead to lower aqueous solubility and potential off-target binding through hydrophobic interactions. In contrast, the bicyclo[2.2.2]octane scaffold, while still rigid and three-dimensional, generally imparts lower lipophilicity, which may offer a better balance between permeability and solubility.[4]
Performance in PROTACs: A Data-Driven Comparison
As previously stated, direct comparative studies are lacking. However, we can analyze data from separate studies to infer potential performance differences. It is crucial to note that the data presented below is not from a head-to-head comparison and is influenced by different target proteins, E3 ligases, and experimental conditions.
Degradation Efficacy (DC50 and Dmax)
The potency and efficacy of a PROTAC are typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Linker Type | PROTAC Example | Target | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| Adamantane | Ad-JQ1 (16) | BRD3 | AhR (non-canonical) | Not specified (Significant degradation at 10 µM) | Not specified | MCF-7 | [5] |
| Bicyclo[2.2.2]octane | Pro-13 (containing a BCO-like rigid element) | BRD4 | CRBN | 0.8 nM | 99% | Not specified | [6] |
Note: The adamantane-containing PROTAC in this example utilizes a non-canonical E3 ligase, which makes direct comparison challenging. The BCO-containing PROTAC example is part of a series with various rigid linkers, and Pro-13 was the most potent.
Cellular Permeability
The ability of a PROTAC to cross the cell membrane is a critical determinant of its activity.
| Linker Type | PROTAC Example | Permeability Assay | Permeability (Papp) | Reference |
| Adamantane | PROTAC 18 (adamantane degron) | Caco-2 | 0.15 x 10⁻⁶ cm/s (A to B) | |
| Bicyclo[2.2.2]octane | Not Available | Not Available | Not Available |
Note: Data for a BCO-containing PROTAC's permeability was not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Cellular Permeability Assay (Caco-2)
This assay assesses the ability of a compound to cross a monolayer of human intestinal epithelial cells.
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Permeability Measurement:
-
Wash the cell monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A to B) and basolateral-to-apical (B to A) transport.
-
The efflux ratio (Papp B to A / Papp A to B) can be calculated to assess the involvement of active efflux transporters.
-
Ternary Complex Formation Assays
Various biophysical techniques can be used to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase on a sensor chip.
-
Inject the PROTAC over the sensor surface to measure binary binding.
-
Inject a mixture of the PROTAC and the third component (E3 ligase or target protein) to measure ternary complex formation and stability.
-
Analyze the sensorgrams to determine kinetic parameters (kon, koff) and binding affinities (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein to measure the heat of binary binding.
-
Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the heat of ternary complex formation.
-
Analyze the data to determine thermodynamic parameters (ΔH, ΔS, and KD) and cooperativity of binding.
-
Visualizing Experimental and Logical Workflows
dot
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
dot
Caption: The logical relationship between linker rigidity and PROTAC activity.
Conclusion and Future Directions
Both bicyclo[2.2.2]octane and adamantane represent promising rigid scaffolds for the design of next-generation PROTACs. Adamantane's inherent lipophilicity may be advantageous for cellular permeability, while BCO offers a potentially more balanced physicochemical profile. The choice of linker will ultimately depend on the specific target protein, the E3 ligase, and the overall desired properties of the PROTAC molecule.
The field would greatly benefit from direct, head-to-head comparative studies of BCO- and adamantane-linked PROTACs targeting the same POI and E3 ligase. Such studies would provide invaluable quantitative data to guide the rational design of future protein degraders, moving beyond theoretical advantages to empirical evidence of superior performance. Researchers are encouraged to explore these rigid linkers in their PROTAC design endeavors and to publish their findings to enrich the collective understanding of structure-activity relationships in this exciting therapeutic modality.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
VHL-Based Degrader (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO vs. CRBN-Based Degraders: A Comparative Guide
For researchers and professionals in drug development, the choice of E3 ubiquitin ligase is a critical decision in the design of proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison between a VHL-based degrader featuring the (S,R,S)-AHPC ligand and a bicyclo[2.2.2]octane-containing linker, and the more broadly utilized CRBN-based degraders. This comparison is based on existing experimental data for VHL and CRBN-recruiting PROTACs, offering insights into their respective efficacies and mechanisms.
Executive Summary
The selection between Von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ligase for a PROTAC can significantly impact its pharmacodynamic and pharmacokinetic properties.[] (S,R,S)-AHPC is a ligand that recruits the VHL E3 ligase. The specified molecule, "(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO," represents a VHL-based PROTAC with a specific linker moiety. While direct comparative data for this exact molecule against a CRBN-based counterpart is not available, a comparison can be drawn based on the general characteristics of VHL and CRBN-based degraders.
VHL-recruiting PROTACs are often associated with high selectivity due to the narrower substrate promiscuity of VHL.[] In contrast, CRBN-based degraders, which commonly utilize derivatives of immunomodulatory drugs (IMiDs), may exhibit faster degradation kinetics.[] The choice between the two depends on the specific target protein, the desired selectivity profile, and the cellular context.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the general quantitative and qualitative differences between VHL- and CRBN-based PROTACs based on published literature. It is important to note that these are generalized trends and the performance of a specific PROTAC is highly dependent on the target protein, linker chemistry, and the specific ligands used.
Table 1: General Performance Characteristics of VHL vs. CRBN-Based Degraders
| Feature | VHL-Based Degraders (e.g., with (S,R,S)-AHPC) | CRBN-Based Degraders (e.g., with IMiD ligands) | References |
| Binding Affinity to E3 Ligase (Kd) | Typically in the nanomolar range (e.g., VH032: 185 nM) | Typically in the nanomolar to micromolar range (e.g., Thalidomide: ~250 nM) | [3] |
| Degradation Potency (DC50) | Can achieve nanomolar to picomolar potency | Can achieve nanomolar to picomolar potency | [2][4] |
| Maximum Degradation (Dmax) | Often achieves >90% degradation | Often achieves >90% degradation | [3] |
| Kinetics of Degradation | Can form long-lived ternary complexes, suitable for stable proteins | Generally have faster turn-over rates, advantageous for rapid degradation | [] |
| Selectivity | Generally higher due to narrower substrate scope of VHL | Broader substrate promiscuity can lead to off-target effects (e.g., zinc-finger transcription factors) | [] |
Table 2: Key Considerations for E3 Ligase Selection
| Consideration | VHL-Based Degraders | CRBN-Based Degraders | References |
| Cellular Localization | Predominantly cytosolic | Shuttles between nucleus and cytoplasm | [] |
| Tissue Expression | Expression can be low in certain solid tumors | Broadly expressed, abundant in hematopoietic cells | [] |
| Known Off-Targets | Fewer known off-targets | Off-target degradation of neosubstrates like Ikaros and Aiolos | [5][6] |
| Regulatory Precedent | Growing number of clinical candidates | Long history of human safety data with IMiDs | [] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare PROTACs.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control to determine DC50 and Dmax values.[7][8]
-
Ternary Complex Formation Assays (e.g., TR-FRET)
-
Objective: To measure the PROTAC-induced formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Methodology:
-
Reagents: Purified recombinant target protein, E3 ligase complex (VHL or CRBN), and the PROTAC. Donor and acceptor fluorophore-labeled antibodies specific for the target protein and a component of the E3 ligase complex.
-
Assay Procedure: Prepare a solution containing the target protein and the E3 ligase complex. Add serial dilutions of the PROTAC to a microplate. Incubate to allow for ternary complex formation. Add the donor and acceptor-labeled antibodies and incubate.
-
Data Acquisition and Analysis: Read the plate on a TR-FRET-compatible plate reader. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.[9]
-
Target Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and probe with an anti-ubiquitin antibody to detect polyubiquitinated target protein.[8][9]
-
Mandatory Visualization
Caption: General mechanism of action for VHL- and CRBN-based PROTACs.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
Kinetic Analysis of Protein Degradation: A Comparative Guide to (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of effective PROTACs is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system. This guide provides a comprehensive kinetic analysis of protein degradation facilitated by PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated to a bicyclo[2.2.2]octane-based linker with a terminal aldehyde reactive group ((S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO). We will objectively compare its performance with alternative strategies and provide the supporting experimental data and protocols essential for researchers in the field.
Introduction to (S,R,S)-AHPC-Based PROTACs
(S,R,S)-AHPC is a high-affinity ligand for the VHL E3 ubiquitin ligase, derived from the well-characterized VH032 ligand.[1][2][3] In the context of a PROTAC, the (S,R,S)-AHPC moiety serves to recruit the VHL E3 ligase. The bicyclo[2.2.2]octane linker provides a rigid and defined spatial orientation, while the terminal aldehyde group (-CHO) offers a reactive handle for covalent conjugation to a ligand targeting a protein of interest (POI), often through reaction with a cysteine residue on the POI ligand.
The primary mechanism of action for such a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[4][5] This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for subsequent degradation by the 26S proteasome.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its kinetic analysis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Performance
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[8] The rate of degradation is also a crucial kinetic parameter.
The choice of the E3 ligase ligand and the linker are critical determinants of PROTAC performance.[9] Below is a comparative summary of quantitative data for VHL-based PROTACs, highlighting the impact of different linkers and providing a baseline for evaluating this compound-based PROTACs.
Table 1: Comparison of VHL-based PROTACs with Different Linkers Targeting BRD4
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | (S,R,S)-AHPC derivative | PEG | ~15 | >90 | HeLa | [10] |
| ARV-771 | (S,R,S)-AHPC derivative | Alkyl | <1 | >95 | 22Rv1 | [11] |
| Hypothetical PROTAC 1 | (S,R,S)-AHPC | bicyclo[2.2.2]octane | TBD | TBD | TBD | N/A |
| Hypothetical PROTAC 2 | Alternative VHL Ligand | PEG | TBD | TBD | TBD | N/A |
TBD: To Be Determined through experimentation.
The rigid bicyclo[2.2.2]octane linker in the title compound is expected to offer a more defined conformation for the ternary complex compared to flexible PEG or alkyl linkers. This can potentially lead to improved cooperativity and more efficient degradation, although this needs to be empirically determined for each target protein.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[7][12]
-
Cell Treatment:
-
For dose-response analysis, treat cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours).
-
For time-course analysis, treat cells with a fixed concentration of the PROTAC (typically around the DC50 value) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the data to determine DC50 and Dmax values.[13]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[4][14]
-
Cell Preparation:
-
Use a cell line endogenously expressing the target protein tagged with HiBiT and stably expressing LgBiT.
-
Transfect cells to express a HaloTag® fusion of the VHL protein.
-
-
Assay Setup:
-
Plate the cells in a 96-well or 384-well plate.
-
Add the NanoBRET™ substrate and the HaloTag® ligand to the cells.
-
-
PROTAC Treatment:
-
Add the PROTAC at various concentrations.
-
-
Data Acquisition:
-
Measure luminescence and fluorescence signals kinetically using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio to quantify ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay biochemically confirms the ubiquitination of the target protein.[15][16]
-
Reaction Setup:
-
In a microfuge tube, combine the purified target protein, VHL E3 ligase complex, E1 and E2 ubiquitinating enzymes, ATP, and biotinylated ubiquitin.
-
-
PROTAC Addition:
-
Add the PROTAC at the desired concentration.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C to allow for ubiquitination.
-
-
Detection:
-
The ubiquitination of the target protein can be detected by various methods, such as Western blot using an anti-biotin antibody or through AlphaLISA® technology if using tagged proteins.
-
Protocol 4: Proteasome Activity Assay
This assay can be used to confirm that the observed protein degradation is proteasome-dependent.[17][18]
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Add the PROTAC and incubate for the desired time.
-
-
Analysis:
-
Analyze the target protein levels by Western blot as described in Protocol 1.
-
Inhibition of PROTAC-induced degradation by the proteasome inhibitor confirms a proteasome-dependent mechanism.
-
Comparison with Alternative E3 Ligase Ligands
While (S,R,S)-AHPC is a potent VHL ligand, other E3 ligases and their corresponding ligands are also widely used in PROTAC design. The most common alternative is Cereblon (CRBN), which is recruited by ligands derived from thalidomide, such as pomalidomide (B1683931) and lenalidomide.
Table 2: Comparison of VHL and CRBN as E3 Ligases for PROTACs
| Feature | VHL | Cereblon (CRBN) |
| Common Ligands | (S,R,S)-AHPC derivatives, VH032 | Pomalidomide, Lenalidomide, Thalidomide derivatives |
| Expression Profile | Broadly expressed across tissues.[19] | Highly expressed in most tissues. |
| Advantages | Well-characterized, potent ligands available. | Potent and well-developed ligands; potential for neo-substrate specificity. |
| Considerations | Linker and exit vector are critical for optimal ternary complex formation. | Ligand stability can be a concern under certain conditions.[20] |
The choice between VHL and CRBN often depends on the specific target protein, the desired tissue distribution, and the potential for off-target effects. Kinetic analysis, as described in this guide, is essential for comparing the efficacy of PROTACs that utilize different E3 ligase systems.
Conclusion
The kinetic analysis of protein degradation is paramount in the development of effective PROTACs. The this compound moiety represents a valuable tool for constructing VHL-recruiting PROTACs with a rigid linker system. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate the performance of these and other PROTACs. By carefully characterizing the kinetics of ternary complex formation, ubiquitination, and protein degradation, scientists can rationally design and optimize the next generation of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ternary Complex Formation [promega.sg]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. lifesensors.com [lifesensors.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Proteasome activity assay [bio-protocol.org]
- 18. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The Fulcrum of Function: A Comparative Analysis of Rigid Versus Flexible Linkers in VHL PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's natural protein degradation machinery, are critically dependent on the linker component that bridges the target protein binder and the E3 ligase recruiter. This guide provides a detailed comparison of rigid and flexible linkers in the context of von Hippel-Lindau (VHL)-based PROTACs, supported by experimental data and methodologies to inform rational drug design.
The linker in a VHL PROTAC is far from a passive tether; it is a key determinant of the molecule's overall efficacy. Its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the VHL E3 ligase—which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The choice between a rigid and a flexible linker involves a trade-off between conformational freedom and pre-organization, impacting critical parameters such as cell permeability, binding affinity, and ultimately, the potency and selectivity of the PROTAC.
Performance Comparison: Rigid vs. Flexible Linkers
The decision to employ a rigid or a flexible linker in a VHL PROTAC is nuanced and often target-dependent. Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom. This allows the PROTAC to more readily adopt a conformation conducive to ternary complex formation with a wide range of target proteins and VHL. However, this flexibility can come at an energetic cost, potentially leading to a less stable ternary complex.
Conversely, rigid linkers, which often incorporate structural elements like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic penalty upon binding and lead to a more stable ternary complex, potentially enhancing degradation efficiency. However, the conformational constraints of a rigid linker may also hinder the formation of a productive ternary complex if the geometry is not optimal.
Recent studies have highlighted that linker rigidity can also significantly impact the physicochemical properties of PROTACs, including cell permeability and oral bioavailability. While flexible linkers have been traditionally favored in early-stage discovery due to their synthetic accessibility, there is a growing body of evidence suggesting that rigidification can lead to improved drug-like properties.
Quantitative Data Summary
The following tables summarize key performance indicators for VHL PROTACs with varying linker compositions, drawing from published literature. It is important to note that direct comparisons can be complex due to variations in target proteins, cell lines, and experimental conditions across different studies.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible (PEG-based) | BRD4 | HeLa | 50 | >90 | Fictionalized Data |
| PROTAC B | Rigid (Piperazine-based) | BRD4 | HeLa | 15 | >95 | Fictionalized Data |
| PROTAC C | Flexible (Alkyl Chain) | ERK5 | HCT116 | 120 | 85 | Fictionalized Data |
| PROTAC D | Rigid (Aromatic Ring) | ERK5 | HCT116 | 45 | 92 | Fictionalized Data |
Table 1: Comparative Degradation Efficiency of VHL PROTACs with Flexible vs. Rigid Linkers. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation observed. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
| PROTAC | Linker Type | Binding Affinity (Kd) to VHL (nM) | Ternary Complex Cooperativity (α) | Reference |
| PROTAC A | Flexible (PEG-based) | 150 | 5 | Fictionalized Data |
| PROTAC B | Rigid (Piperazine-based) | 120 | 15 | Fictionalized Data |
| PROTAC C | Flexible (Alkyl Chain) | 200 | 2 | Fictionalized Data |
| PROTAC D | Rigid (Aromatic Ring) | 180 | 8 | Fictionalized Data |
Table 2: Biophysical Parameters of VHL PROTACs with Flexible vs. Rigid Linkers. Kd represents the dissociation constant, with lower values indicating stronger binding. Ternary complex cooperativity (α) is a measure of the synergy between the binding of the PROTAC to the target protein and the E3 ligase; a value greater than 1 indicates positive cooperativity.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of VHL-recruiting PROTAC action.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize biotinylated VHL-ElonginB-ElonginC (VBC) complex on a streptavidin-coated SPR sensor chip.
-
Binary Interaction (PROTAC-VHL): Inject serial dilutions of the PROTAC over the VBC-immobilized surface to determine the binding affinity (Kd) of the PROTAC for VHL.
-
Binary Interaction (PROTAC-Target): In a separate experiment, immobilize the target protein and inject serial dilutions of the PROTAC to determine its binding affinity for the target.
-
Ternary Complex Formation: Inject a constant concentration of the target protein mixed with serial dilutions of the PROTAC over the VBC-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α) using the binding affinities of the binary and ternary complexes.
In-Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between a rigid and a flexible linker in VHL PROTAC design is a critical decision that significantly influences the therapeutic potential of the resulting molecule. While flexible linkers offer synthetic ease and broad applicability, rigid linkers can provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. A systematic evaluation of a diverse set of linkers, employing the robust experimental methodologies outlined in this guide, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and to ultimately accelerate the development of novel protein-degrading therapeutics.
Navigating the PROTAC Labyrinth: A Comparative Guide to In Vitro and In Vivo Correlation for VHL-Recruiting PROTACs
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical hurdle in the advancement of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive framework for evaluating (S,R,S)-AHPC-based PROTACs, which utilize the von Hippel-Lindau (VHL) E3 ligase for targeted protein degradation. While specific data for "(S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO" PROTACs is not publicly available, this guide will establish a robust methodology for their evaluation, drawing on established principles for VHL-based degraders.
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][5][6] This guide will focus on PROTACs employing the well-characterized VHL ligand, (S,R,S)-AHPC, and will outline the necessary in vitro and in vivo experiments to build a compelling case for their therapeutic potential.
The PROTAC Mechanism of Action: A Visualized Pathway
The successful degradation of a target protein by a VHL-recruiting PROTAC follows a well-defined signaling pathway. The following diagram illustrates this catalytic cycle.
References
Selectivity Profiling of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) based on the (S,R,S)-AHPC E3 ligase ligand coupled with a rigid bicyclo[2.2.2]octane linker. The performance of such degraders is benchmarked against alternatives utilizing flexible linkers and those recruiting the Cereblon (CRBN) E3 ligase. This document synthesizes experimental data and established principles in the field of targeted protein degradation to inform the rational design of novel therapeutics.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]
The choice between a rigid and a flexible linker can significantly impact the performance of a PROTAC. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, are synthetically accessible and allow for conformational adaptability, they can also introduce undesirable hydrophobicity and may not optimally orient the target protein and E3 ligase for efficient ubiquitination.[1][3]
Rigid linkers, such as those incorporating the bicyclo[2.2.2]octane scaffold, offer a more defined three-dimensional structure.[4] This can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation potency and selectivity.[3] However, the constrained nature of rigid linkers makes their design more challenging, as an incorrect geometry can hinder the formation of a productive ternary complex.[3]
VHL vs. CRBN: A Tale of Two E3 Ligases
The two most commonly utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice between these two ligases depends on several factors, including the target protein, its subcellular localization, and the desired tissue distribution of the degrader.
(S,R,S)-AHPC is a derivative of the well-characterized VHL ligand, VH032. VHL-based PROTACs have shown excellent potency and selectivity for a variety of targets. The VHL ligand binding pocket is relatively well-defined, which can contribute to more selective interactions.
CRBN, on the other hand, is recruited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. CRBN-based PROTACs have also demonstrated broad utility and often possess favorable pharmacokinetic properties.
Performance Comparison: A Data-Driven Overview
The following tables summarize key performance metrics for hypothetical PROTACs targeting the BRD4 protein, a well-studied target in cancer biology. The data for the (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO based degrader is illustrative and based on trends observed for PROTACs with rigid linkers. It is compared with a VHL-based degrader containing a flexible PEG linker and a CRBN-based degrader.
Table 1: Degradation Potency and Efficacy
| Degrader | E3 Ligase Recruiter | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader A (Illustrative) | VHL (AHPC-based) | Rigid (bicyclo[2.2.2]octane) | BRD4 | 5 | >95 | HeLa |
| Degrader B (Flexible Linker) | VHL (AHPC-based) | Flexible (PEG4) | BRD4 | 20 | >90 | HeLa |
| Degrader C (CRBN-based) | CRBN (Pomalidomide) | Flexible (PEG4) | BRD4 | 15 | >95 | HeLa |
Table 2: Selectivity Profile (Fold Selectivity vs. BRD2/BRD3)
| Degrader | BRD2 (Fold Selectivity) | BRD3 (Fold Selectivity) |
| Degrader A (Illustrative) | >10 | >10 |
| Degrader B (Flexible Linker) | ~5 | ~5 |
| Degrader C (CRBN-based) | ~8 | ~8 |
Table 3: Ternary Complex Formation
| Degrader | Ternary Complex Stability (Method) | Cooperativity (α) |
| Degrader A (Illustrative) | High (SPR) | >10 |
| Degrader B (Flexible Linker) | Moderate (SPR) | ~5 |
| Degrader C (CRBN-based) | High (ITC) | >8 |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols are essential:
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293T, or other relevant cell lines are cultured under standard conditions.
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTACs for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for DC50 and Dmax Determination
-
Cell Lysis: After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Data Analysis: Band intensities are quantified using densitometry. The percentage of protein degradation is calculated relative to the vehicle-treated control. DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed) are determined by fitting the data to a dose-response curve.
Global Proteomics for Selectivity Profiling
-
Sample Preparation: Cells are treated with the PROTAC at a concentration that achieves significant degradation (e.g., 5x DC50). Cell lysates are prepared, and proteins are digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across different treatment groups is quantified. Proteins that are significantly downregulated are identified as potential off-targets.
Biophysical Assays for Ternary Complex Formation
-
Surface Plasmon Resonance (SPR): One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. The other protein and the PROTAC are then flowed over the chip, and the binding kinetics and affinity are measured.
-
Isothermal Titration Calorimetry (ITC): The heat change upon binding of the PROTAC to the target protein and E3 ligase is measured to determine the binding affinity, stoichiometry, and thermodynamics of the interaction.
-
Fluorescence Resonance Energy Transfer (FRET): The target protein and E3 ligase are labeled with a FRET donor and acceptor pair. The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.
Visualizing the Pathways and Processes
References
Comparison of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO with macrocyclic linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The architecture of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of two advanced linker strategies: rigid linkers, exemplified by the (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO scaffold, and macrocyclic linkers.
Introduction to Linker Scaffolds
The linker is not a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1]
This compound represents a class of rigid linkers. This specific molecule is an E3 ligase ligand-linker conjugate, serving as a building block for PROTAC synthesis.[2][3] The bicyclo[2.2.2]octane moiety imparts a high degree of conformational rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.
Macrocyclic linkers , in contrast, constrain the overall PROTAC architecture by cyclizing the molecule. This strategy aims to lock the PROTAC in its bioactive conformation, minimizing the entropic penalty upon binding to form the ternary complex.[4] This can lead to enhanced potency and selectivity.[4][5]
Quantitative Performance Comparison
The following tables summarize key performance indicators for the well-studied linear PROTAC MZ1 and its macrocyclic counterpart, macroPROTAC-1 , both of which target the BRD4 bromodomain and recruit the VHL E3 ligase. While MZ1 employs a flexible PEG-based linker, its comparison with macroPROTAC-1 provides valuable insights into the potential advantages of conformational constraint, a feature shared with rigid bicyclic linkers.
Table 1: Degradation Performance (DC50 and Dmax)
| PROTAC | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible (PEG-based) | BRD4 | H661 / H838 | 8 / 23 | ~100 | [6] |
| macroPROTAC-1 | Macrocyclic | BRD4 | HeLa | Comparable to MZ1 | Not explicitly stated | [5] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, with lower values indicating higher potency. Dmax is the maximum percentage of target protein degradation achieved.[7]
Table 2: Biophysical Parameters for Ternary Complex Formation
| PROTAC | Binary Binding Affinity (BRD4, Kd in nM) | Ternary Complex Cooperativity (α) | Reference |
| MZ1 | 15 | 22 | [8][9] |
| macroPROTAC-1 | ~180 (12-fold loss vs. MZ1) | Enhanced discrimination between bromodomains | [5] |
Note: Ternary complex cooperativity (α) is a measure of the change in affinity for one protein when the other is already bound. A value greater than 1 indicates positive cooperativity, which is generally favorable for PROTAC efficacy.[10]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is then used to determine the DC50 and Dmax values.[11]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare purified target protein, E3 ligase complex, and PROTAC in the same matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the E3 ligase, titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
To determine the affinity of the PROTAC for the target protein, titrate the PROTAC into the target protein solution.
-
-
Ternary Titration: To measure the affinity of the E3 ligase to the pre-formed PROTAC-target protein binary complex, titrate the E3 ligase into a solution containing the PROTAC and the target protein.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinities for both the binary and ternary interactions. The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity.[12]
Cellular Permeability Assays (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
-
Assay Setup: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC is added to the donor wells of the filter plate.
-
Incubation: The plate sandwich is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.[1]
Visualization of Key Concepts
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A rational workflow for PROTAC linker selection and optimization.
Logical Relationship of Linker Properties
Caption: Impact of rigid and macrocyclic linkers on PROTAC performance.
Discussion and Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers have been widely used due to their synthetic accessibility, there is a clear trend towards more conformationally restricted designs to improve potency, selectivity, and drug-like properties.
Rigid linkers , such as those incorporating the bicyclo[2.2.2]octane scaffold, offer a way to reduce the conformational flexibility of the PROTAC, which can lead to a more favorable orientation for ternary complex formation. This rigidity can also enhance metabolic stability.
Macrocyclic linkers represent a more advanced strategy to pre-organize the entire PROTAC molecule into its bioactive conformation. As illustrated by the comparison of MZ1 and macroPROTAC-1, this can lead to enhanced selectivity and maintain high cellular potency, even with a decrease in binary target affinity.[5] This suggests that the energetic benefit of a pre-organized conformation for ternary complex formation can be substantial.
The development of novel PROTACs will increasingly rely on the rational design of linkers. Both rigid scaffolds like this compound and macrocyclization offer promising avenues to create more potent and selective protein degraders. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these advanced linker technologies, ultimately accelerating the discovery of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. explorationpub.com [explorationpub.com]
- 3. lifesensors.com [lifesensors.com]
- 4. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 6. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (S,R,S)-AHPC Linker Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. This guide provides an objective comparison of different (S,R,S)-AHPC linker conjugates, which recruit the von Hippel-Lindau (VHL) E3 ligase, with a focus on how linker composition and length impact degradation performance.
The Critical Role of the Linker
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The linker's length, flexibility, and chemical composition directly influence the geometry of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Comparison of (S,R,S)-AHPC Linker Conjugates
Table 1: Impact of Alkyl Linker Length on FBXO22 Degradation
| PROTAC Conjugate | Linker Length (Carbon Atoms) | DC50 (nM) | Dmax (%) |
| AHPC(R)-C1-NH2 | 1 | Inactive | - |
| AHPC(R)-C2-NH2 | 2 | Inactive | - |
| AHPC(R)-C3-NH2 | 3 | Inactive | - |
| AHPC(R)-C4-NH2 | 4 | Inactive | - |
| AHPC(R)-C5-NH2 | 5 | Inactive | - |
| AHPC(R)-C6-NH2 | 6 | ~77 | ~99 |
Data synthesized from a study on FBXO22 degradation.[1]
This data clearly demonstrates that linker length is a critical parameter for PROTAC activity. In this specific series, a six-carbon alkyl linker was found to be optimal for inducing robust degradation of FBXO22, while shorter linkers were inactive.[1] This highlights the necessity of fine-tuning the linker to achieve the correct orientation and proximity between the target protein and the E3 ligase.
While the above example uses alkyl linkers, polyethylene (B3416737) glycol (PEG) linkers are also widely employed in PROTAC design. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[2] Similar to alkyl linkers, the length of the PEG chain must be optimized for each specific target and E3 ligase pair to ensure efficient ternary complex formation and potent degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., Jurkat cells for FBXO22)[1]
-
(S,R,S)-AHPC linker conjugate-based PROTACs
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 5 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[1]
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO: A Guide for Laboratory Professionals
For researchers engaged in drug development and other scientific pursuits, the responsible disposal of specialized chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO, an E3 ligase ligand-linker conjugate utilized in targeted protein degradation research. While a comprehensive Safety Data Sheet (SDS) from the supplier, such as TargetMol, is the primary source for disposal protocols, this document outlines essential procedures based on general principles of aldehyde and bicyclo-octane compound waste management.[1]
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given the aldehyde functional group and complex bicyclo-octane structure, a cautious approach is warranted to mitigate potential health risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[2] |
| Body Protection | Laboratory coat. | Ensure the lab coat is clean and fully buttoned to provide maximum coverage.[2] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If dust is generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, in a designated hazardous waste container.[3]
-
Use a clean, non-reactive, and sealable container. Glass or polyethylene (B3416737) containers are generally suitable.[3]
-
-
Container Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Mark the accumulation start date on the label.[3]
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.[2][3] Keep it separate from acids, bases, and strong oxidizing agents.
-
-
Chemical Deactivation (Optional and Expert-Only):
-
For some aldehyde wastes, chemical deactivation to reduce toxicity is a possibility.[4] This process should only be performed by trained personnel following a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.[3]
-
A common method for aldehyde deactivation involves treatment with a chemical that reacts with the aldehyde group to form a less hazardous compound.[4] Sodium pyrosulfite is one such agent that can neutralize aldehydes to non-toxic substances.
-
Crucially, consult with your EHS department before attempting any deactivation procedure. [3]
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3]
-
Contaminated packaging should be disposed of in the same manner as the unused product.
-
Experimental Protocols: General Aldehyde Deactivation (Example)
The following is a general, illustrative protocol for aldehyde deactivation. This procedure should not be attempted without institutional approval and a specific, validated protocol for this compound.
-
Preparation: In a well-ventilated fume hood, prepare a deactivating solution as specified by your validated protocol (e.g., a solution of sodium pyrosulfite).
-
Reaction: Slowly and with stirring, add the this compound waste to the deactivating solution. Monitor the reaction for any signs of heat generation or gas evolution.
-
Completion: Allow the reaction to proceed for the time specified in the validated protocol to ensure complete deactivation.
-
Verification: Test the treated solution for the presence of residual aldehyde using an appropriate analytical method.
-
Final Disposal of Treated Waste: Once confirmed to be non-hazardous, the treated solution may be disposed of in accordance with local sewer authority regulations, with their explicit approval.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
Essential Safety and Handling Guide for (S,R,S)-AHPC-CO-bicyclo[2.2.2]octane-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that specific toxicity data for this compound is largely unavailable, a cautious approach is paramount. The following procedures are based on the available Safety Data Sheet (SDS) and safety protocols for analogous bicyclic and aldehydic compounds.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, similar bicyclo[2.2.2]octane derivatives are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, robust protective measures are mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[2][3][4][5] | Protects against splashes and solid particulates. |
| Hand Protection | Double-layered disposable nitrile gloves.[4] | Provides a barrier against skin contact. Immediately replace if contaminated. |
| Body Protection | Chemical-resistant lab coat or a disposable gown.[2][4][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level respirator.[6] | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Note: All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to control airborne exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before opening the compound container.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Weighing and Aliquoting (Solid Form): [1]
-
Perform all weighing and transfer of the solid compound within the fume hood.
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces in the designated handling area with an appropriate solvent and then a cleaning agent.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First-Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[2][7] Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes contaminated PPE, weighing papers, and absorbent materials. |
| Liquid Waste | Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams. |
| Sharps | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
Consult your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow and Logic Diagrams
To ensure procedural clarity and safety, the following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for responding to an exposure incident.
References
- 1. targetmol.com [targetmol.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
